6-Bromoindoline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCCBOIKVPGOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672045 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-30-7 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2.3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromoindoline hydrochloride physical properties
Topic: 6-Bromoindoline Hydrochloride: Physical Properties & Technical Profile Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.[1]
Executive Summary: The Halogenated Scaffold
This compound (CAS: 1187933-30-7) represents a high-value pharmacophore in modern drug discovery.[1] Unlike its oxidized counterpart (6-bromoindole), the indoline core offers a distinct 3D topology (puckered pyrrolidine ring) and increased basicity, making it a critical "sp³-rich" scaffold for fragment-based drug design (FBDD).
This guide provides a definitive technical profile of the compound, synthesizing experimental data with field-proven handling protocols. It addresses the common confusion between indole and indoline derivatives and establishes a self-validating workflow for its synthesis and characterization.
Chemical Identity & Structural Characterization
The hydrochloride salt stabilizes the oxidation-prone indoline free base, rendering it a robust solid suitable for storage and handling.[1]
| Parameter | Technical Specification |
| IUPAC Name | 6-Bromo-2,3-dihydro-1H-indole hydrochloride |
| CAS Number | 1187933-30-7 (HCl Salt) / 52415-29-9 (Parent Indole - Do not confuse) |
| Molecular Formula | C₈H₈BrN[1][2] · HCl |
| Molecular Weight | 234.52 g/mol |
| SMILES | Cl.BrC1=CC=C2CCNC2=C1 |
| Structural Feature | C(sp³)-C(sp³) linkage at positions 2 and 3; Bromine at C6 (para to C3). |
Physical Properties Matrix
Note: Data below distinguishes between the commercially available HCl salt and the free base intermediate.
| Property | Value / Observation | Application Insight |
| Appearance | White to off-white crystalline solid.[1] | Purity Indicator: Yellowing indicates oxidation to the indole form or N-oxide formation.[1] |
| Melting Point | >220°C (dec.) | Unlike the free base (oil/low-melt solid), the HCl salt has a high lattice energy.[1] Sharp melting indicates high purity; broad melting suggests hydration. |
| Solubility (Water) | High (>50 mg/mL) | Ideal for aqueous bioassays.[1] The protonated nitrogen (ammonium) confers high hydrophilicity.[1] |
| Solubility (DMSO) | High (>100 mg/mL) | Primary solvent for stock solutions in HTS (High-Throughput Screening). |
| Solubility (Ether) | Insoluble | Critical for purification: Trituration with diethyl ether removes non-polar impurities (e.g., unreacted 6-bromoindole). |
| Hygroscopicity | Moderate to High | Storage Protocol: Must be stored under desiccant.[1] Absorbs atmospheric water to form sticky hydrates.[1] |
| pKa (Conj. Acid) | ~4.9 (Estimate for Indoline N) | Significantly more basic than indole (pKa ~ -2).[1] This allows for salt formation and protonation at physiological pH.[1] |
Synthesis & Manufacturing Workflow
The synthesis of this compound typically involves the selective reduction of 6-bromoindole.[1] The choice of reducing agent is critical to prevent debromination (loss of the halogen handle).[1]
Core Protocol: Selective Reduction
-
Reagent: Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid (AcOH).[1]
-
Why this route? Catalytic hydrogenation (H₂/Pd-C) often causes hydrodehalogenation (cleaving the C-Br bond).[1] NaBH₃CN is chemoselective for the indole double bond without touching the aryl bromide.[1]
Process Flow Diagram (DOT)
Figure 1: Selective reduction workflow minimizing debromination risks.[1]
Step-by-Step Validation Protocol:
-
Reduction: Dissolve 6-bromoindole in glacial acetic acid. Add NaBH₃CN (3.0 equiv) portion-wise at 15°C. Stir at RT.
-
Monitoring: Monitor by TLC or LCMS. End-point: Disappearance of Indole UV spot.[1]
-
Workup (Critical): Quench with water. Basify to pH >10 using NaOH (converts indoline acetate salt to free base).[1] Extract into DCM.
-
Salt Formation: Dry DCM layer.[1] Add 4M HCl in Dioxane dropwise. The HCl salt precipitates immediately.[1]
-
Filtration: Collect solid, wash with cold Ether (removes traces of indole), and dry under vacuum.[1]
Analytical Profiling (Self-Validating Systems)
To ensure the integrity of the compound, use the following spectral markers.
¹H-NMR (DMSO-d₆) - The "Indoline Fingerprint"
Unlike the aromatic region of indole, the indoline core shows distinct aliphatic signals.[1]
-
δ 3.00 ppm (t, 2H, J=8.5 Hz): C3-Methylene protons (Beta to Nitrogen).
-
δ 3.60 ppm (t, 2H, J=8.5 Hz): C2-Methylene protons (Alpha to Nitrogen - deshielded).
-
δ 6.80 - 7.10 ppm (m, 3H): Aromatic protons (C4, C5, C7).
-
Note: Look for the loss of the C2/C3 alkene protons (typically ~6.5/7.3 ppm in indole).[1]
-
-
δ 10.0+ ppm (br s): Ammonium protons (NH₂⁺) - confirms salt formation.[1]
Mass Spectrometry (LC-MS)
-
Pattern: Distinct 1:1 doublet at m/z 198 and 200 (M+H)⁺.
-
Interpretation: This isotopic pattern confirms the presence of one Bromine atom (⁷⁹Br and ⁸¹Br isotopes are nearly equal in abundance).[1]
Handling, Stability & Safety
-
Oxidation Sensitivity: Indolines are susceptible to air oxidation back to indoles.[1]
-
Safety (GHS Class):
References
-
PubChem Compound Summary. 6-Bromoindole (Parent). National Center for Biotechnology Information. Link
-
Alchem Pharmtech. this compound Product Data (CAS 1187933-30-7). Link
-
Gribble, G. W., et al. "Sodium cyanoborohydride in acetic acid: A convenient method for the reduction of indoles to indolines."[1] Journal of the American Chemical Society, 1974. (Foundational methodology for Indole reduction).[1][3]
-
ChemShuttle. Catalog Entry: 6-Bromoindoline HCl. Link
Sources
Technical Monograph: 6-Bromoindoline Hydrochloride
Structural Dynamics, Synthesis Protocols, and Medicinal Utility
Part 1: Chemical Identity & Structural Dynamics
6-Bromoindoline Hydrochloride represents a critical "privileged scaffold" in modern drug discovery. Unlike its fully aromatic parent (6-bromoindole), the indoline core introduces distinct physicochemical properties—specifically, the loss of planarity at the C2-C3 positions and the introduction of a basic secondary amine.
Structural Analysis
The transition from indole to indoline changes the molecule from a flat, electron-rich aromatic system to a bicyclic structure with significant
-
The Halogen Handle (C6-Br): The bromine atom at position 6 serves as a versatile electrophilic site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.
-
The Amine Core (N1): In the hydrochloride salt form, the secondary amine is protonated (
), significantly enhancing aqueous solubility compared to the free base. This site is the primary vector for nucleophilic attacks (alkylation, acylation, sulfonylation).
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 6-Bromo-2,3-dihydro-1H-indole hydrochloride | Systematic nomenclature |
| CAS Number | 1187933-30-7 (HCl salt) | Free base: 63836-75-9 |
| Molecular Formula | MW: 234.52 g/mol | |
| Appearance | Off-white to beige crystalline solid | Hygroscopic; store desiccated |
| Solubility | DMSO, Methanol, Water (Moderate) | Improved over free base |
| Melting Point | >200°C (Decomposes) | Characteristic of amine salts |
Structural Logic Diagram
Figure 1: Functional map of the 6-Bromoindoline scaffold highlighting reactive centers.
Part 2: Synthesis & Process Chemistry
The most robust route to 6-bromoindoline is the selective reduction of the C2-C3 double bond of commercially available 6-bromoindole. While catalytic hydrogenation can be used, it risks debromination (cleaving the C-Br bond). Therefore, a hydride-based reduction in acidic media is the industry standard for maintaining the halogen integrity.
Protocol: Selective Reduction via Sodium Cyanoborohydride
Objective: Convert 6-bromoindole to 6-bromoindoline without debromination.
Reagents:
-
Sodium Cyanoborohydride (
) (3.0 eq) -
Glacial Acetic Acid (Solvent/Proton Source)
-
Hydrochloric Acid (4M in Dioxane) – for salt formation
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Equip a 3-neck round-bottom flask with a thermometer, nitrogen inlet, and magnetic stir bar.
-
Charge the flask with 6-Bromoindole (e.g., 10g, 51 mmol).
-
Add Glacial Acetic Acid (100 mL). Stir until fully dissolved. Note: Acetic acid activates the indole double bond via protonation.
-
-
Reduction (Critical Step):
-
Cool the solution to 10-15°C using a water bath.
-
Add
(9.6g, 153 mmol) portion-wise over 30 minutes. -
Causality: Adding the hydride too quickly causes an exotherm that can lead to side products or runaway hydrogen gas evolution.
-
Allow the reaction to warm to Room Temperature (20-25°C) and stir for 2-4 hours.
-
-
Validation (In-Process Control):
-
Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Success Criteria: Disappearance of the indole spot (higher
) and appearance of the indoline spot (lower , stains distinctively with ninhydrin due to the secondary amine).
-
-
Work-up & Quenching:
-
Cool the mixture to 0°C. Carefully quench with Water (50 mL).
-
Basify to pH >10 using 50% NaOH or conc.
. Caution: HCN gas risk if not basified properly; perform in a fume hood. -
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash organics with Brine, dry over
, and concentrate in vacuo to yield the crude free base (brown oil).
-
-
Salt Formation (Hydrochloride):
-
Dissolve the crude oil in minimal Diethyl Ether or Ethanol .
-
Dropwise add 4M HCl in Dioxane (1.5 eq) at 0°C.
-
A precipitate will form immediately. Filter the solid, wash with cold ether, and dry under vacuum.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step process flow for the reduction and salt formation.
Part 3: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following spectral standards.
NMR Interpretation (DMSO- )
Unlike the indole, the indoline spectrum is defined by the high-field aliphatic protons at C2 and C3.
-
3.05 ppm (t, 2H,
): Corresponds to the C3-methylene protons. -
3.60 ppm (t, 2H,
): Corresponds to the C2-methylene protons (deshielded by adjacent Nitrogen). - 6.80 - 7.10 ppm (m, 3H): Aromatic protons (C4, C5, C7). The pattern remains similar to the indole but slightly shifted due to the loss of aromaticity in the pyrrole ring.
-
9.00+ ppm (br s): Ammonium protons (
), visible only in the salt form.
Mass Spectrometry
-
Method: ESI+ (Electrospray Ionization).
-
Observation: Two peaks of equal intensity at m/z 198 and 200
. -
Logic: This 1:1 isotopic pattern is diagnostic of a mono-brominated compound (
and isotopes).
Part 4: Strategic Applications in Drug Design
6-Bromoindoline is not just an intermediate; it is a "shape-shifting" scaffold used to modulate the pharmacological profile of kinase inhibitors and GPCR ligands.
The "Make-vs-Buy" Decision in Medicinal Chemistry
Researchers often choose the indoline scaffold over the indole to:
-
Disrupt Planarity: Indoles can stack non-specifically (pi-stacking), leading to poor solubility and aggregation. Indolines are "puckered," disrupting this stacking.
-
Introduce Chirality: The C2 and C3 carbons in indoline can be substituted to create chiral centers, increasing the complexity and specificity of the drug molecule.
Divergent Synthesis Map
Figure 3: Divergent synthetic utility of the scaffold in generating bioactive libraries.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
The Halogenated Scaffold: 6-Bromoindoline Hydrochloride
Technical Whitepaper & Application Guide
Executive Summary & Chemical Identity
6-Bromoindoline hydrochloride is a high-value heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents targeting G-protein-coupled receptors (GPCRs) and specific kinases. Structurally, it consists of a benzene ring fused to a five-membered nitrogen-containing ring (dihydro-1H-pyrrole), characterized by a bromine atom at the C6 position and a saturated C2-C3 bond.
Unlike its aromatic precursor (6-bromoindole), the indoline scaffold possesses a secondary amine with distinct nucleophilic character and a non-planar 3D geometry, offering unique vectors for drug design. The hydrochloride salt form is preferred for its enhanced oxidative stability and shelf-life compared to the free base.
Chemical Specifications
The following data establishes the baseline identity for validation protocols.
| Property | Specification |
| Compound Name | This compound |
| CAS Number (HCl Salt) | 1187933-30-7 |
| CAS Number (Free Base) | 63839-24-7 |
| Precursor CAS | 52415-29-9 (6-Bromoindole) |
| Molecular Formula | C₈H₉BrClN |
| Molecular Weight | 234.52 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes |
| Storage | 2-8°C, Hygroscopic (Desiccate), Protect from light |
Synthetic Architecture & Manufacturing
The synthesis of this compound is a reduction-driven process. The critical challenge is chemoselectivity : reducing the C2-C3 double bond of the pyrrole ring without debrominating the benzene ring (hydrodehalogenation).
The Reduction Protocol
Standard catalytic hydrogenation (H₂/Pd-C) is risky due to the high potential for cleaving the C-Br bond. Therefore, a hydride-based reduction in acidic media is the industry standard for high-fidelity synthesis.
Recommended Protocol: Ionic Hydrogenation
-
Protonation: The 6-bromoindole precursor is dissolved in glacial acetic acid (AcOH). The acid protonates the C3 position, generating an electrophilic indoleninium cation.
-
Hydride Transfer: Sodium cyanoborohydride (NaCNBH₃) serves as the hydride source, attacking the C2 position.
-
Note: NaCNBH₃ is preferred over NaBH₄ due to its stability in acidic media (pH ~3-4).
-
-
Salt Formation: The resulting free base is extracted, dried, and treated with anhydrous HCl (in 1,4-dioxane or diethyl ether) to precipitate the stable hydrochloride salt.
Synthesis Workflow Diagram
Figure 1: Chemoselective reduction pathway preserving the aryl bromide moiety.
Medicinal Chemistry Applications
6-Bromoindoline is a "privileged scaffold" because it offers two distinct vectors for functionalization, allowing researchers to probe biological space efficiently.
Vector Analysis
-
The Nitrogen Handle (N1): unlike the non-basic nitrogen in indole (whose lone pair is part of the aromatic system), the indoline nitrogen is a secondary amine (sp³ hybridized). It is nucleophilic and readily participates in:
-
Reductive aminations.
-
Buchwald-Hartwig aminations.
-
Sulfonylation (common in 5-HT6 receptor antagonists).
-
-
The Bromine Handle (C6): A pre-installed leaving group for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This allows the extension of the core into bi-aryl systems critical for kinase binding pockets.
Target Classes
-
5-HT Receptor Modulators: Indoline derivatives are structural mimics of serotonin. The 6-bromo substituent allows for the attachment of hydrophobic groups that enhance selectivity for 5-HT2C or 5-HT6 receptors, often investigated for obesity and cognitive impairment treatments.
-
Kinase Inhibitors: The indoline core mimics the adenine ring of ATP. Functionalizing the C6 position allows the molecule to reach into the hydrophobic back-pocket of kinases (e.g., Aurora kinase or VEGFR).
Functionalization Logic
Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the N1 and C6 positions.
Handling, Stability & Analytics
Stability Profile
-
Oxidative Liability: Free base indolines are prone to spontaneous oxidation back to indoles (dehydrogenation) upon exposure to air and light. The hydrochloride salt effectively blocks the nitrogen lone pair, significantly retarding this oxidation.
-
Hygroscopicity: HCl salts are generally hygroscopic. Store under inert gas (Argon/Nitrogen) with desiccants.
Analytical Validation (1H NMR)
To confirm the integrity of the indoline ring (saturation) vs. the indole impurity:
-
Indoline (Product): Look for two distinct triplets (or multiplets) in the aliphatic region (~3.0 ppm and ~3.5 ppm) corresponding to the C2 and C3 methylene protons.
-
Indole (Impurity): Look for aromatic doublets around 6.5 ppm and 7.2 ppm (C2-H and C3-H), which should be absent in pure 6-bromoindoline.
References
-
ChemShuttle Inc. (2025).[1][2] this compound Product Specifications. Retrieved from
-
Alchem Pharmtech. (2025). Certificate of Analysis: this compound (CAS 1187933-30-7).[1][3] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 676493 (6-Bromoindole Precursor). Retrieved from [4]
-
Molecules Journal. (2025). Synthesis of 6-Bromoindole Derivatives as Bacterial Cystathionine γ-Lyase Inhibitors. MDPI.[5] Retrieved from
Sources
- 1. This compound;CAS No.:1187933-30-7 [chemshuttle.com]
- 2. This compound | 1187933-30-7 [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety [mdpi.com]
6-Bromoindoline hydrochloride molecular weight
An In-Depth Technical Guide to 6-Bromoindoline Hydrochloride: Properties, Synthesis, and Applications
Abstract
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight of 234.524 g/mol .[1] We will delve into its spectroscopic signature, established synthetic and purification protocols, and its versatile applications as a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to effectively utilize this compound in their research endeavors.
Core Physicochemical Properties
This compound is the salt form of 6-bromoindoline, enhancing its stability and solubility in certain solvents, which is often advantageous for storage and reaction setup. The indoline core, a dihydroindole, provides a flexible yet structurally significant scaffold for further chemical modification.
Chemical Structure
Caption: 2D structure of 6-Bromoindoline.
Quantitative Data Summary
The fundamental properties of this compound and its corresponding free base are summarized below. It is critical to distinguish between these two forms, as their molecular weights and physical properties differ.
| Property | This compound | 6-Bromoindoline (Free Base) | Reference(s) |
| Molecular Weight | 234.524 g/mol | 198.06 g/mol | [1][2] |
| Molecular Formula | C₈H₉BrClN | C₈H₈BrN | [1][2] |
| CAS Number | 1187933-30-7 | 349941-07-3 | [1] |
| Appearance | Typically a solid (powder or crystals) | Solid | [3] |
| Storage Temperature | 2-8 °C | Room Temperature | [1][3] |
Spectroscopic and Analytical Characterization
Robust characterization is the bedrock of chemical synthesis. The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Understanding the expected spectral features is crucial for reaction monitoring and quality control.
| Technique | Expected Features and Rationale |
| ¹H NMR | Aromatic Region: Three protons on the benzene ring will appear as distinct signals, likely complex multiplets or doublets, influenced by the bromine atom and the fused pyrrolidine ring. Aliphatic Region: Two methylene groups (-CH₂-) of the indoline ring will appear as triplets around 3.0-3.5 ppm. The protons alpha to the nitrogen are typically deshielded and appear further downfield. The N-H proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. |
| ¹³C NMR | Expect eight distinct carbon signals. Two signals in the aliphatic region (approx. 25-55 ppm) corresponding to the pyrrolidine carbons. Six signals in the aromatic region (approx. 110-150 ppm), including the carbon atom directly attached to the bromine, which will have a characteristic chemical shift. |
| Mass Spectrometry (MS) | The mass spectrum of the free base (6-bromoindoline) will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly 1:1 intensity, which is the definitive signature of a single bromine atom. The molecular ion peak for the free base would be at m/z 198/200. |
| Infrared (IR) Spectroscopy | Key absorbances include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching in the aromatic region (around 1500-1600 cm⁻¹). |
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available precursor. The most common and logical pathway involves the reduction of 6-bromoindole followed by salt formation. This ensures high yields and purity.
Synthetic Pathway Diagram
Caption: General synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Part A: Synthesis of 6-Bromoindole
6-Bromoindole is commonly prepared from 4-bromo-2-nitrotoluene using established methods like the Reissert or Batcho-Leimgruber indole synthesis.[4] The Reissert synthesis involves condensation with diethyl oxalate, reductive cyclization of the resulting pyruvic acid, and subsequent decarboxylation to yield the indole core.[4]
Part B: Reduction of 6-Bromoindole to 6-Bromoindoline
Causality: The selective reduction of the C2=C3 double bond of the indole ring without affecting the benzene ring is critical. Strong reducing agents like LiAlH₄ can be too reactive. A milder, acid-stable reducing agent like sodium cyanoborohydride (NaBH₃CN) in an acidic medium (like acetic acid) is an effective choice for this specific transformation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromoindole (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (approx. 2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding water. Basify the solution to a pH of >9 using a saturated sodium bicarbonate or sodium hydroxide solution.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-bromoindoline can be purified by flash column chromatography on silica gel.
Part C: Formation of this compound
Causality: Converting the basic indoline to its hydrochloride salt increases its stability and often transforms an oil into a crystalline solid, which is easier to handle, weigh, and store.
-
Dissolution: Dissolve the purified 6-bromoindoline free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Final Product: Collect the solid product by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum to yield this compound.
Self-Validation: The identity and purity of the final product must be confirmed using the analytical methods described in Section 2 (NMR, MS) and melting point analysis.
Applications in Research and Drug Development
The true value of this compound lies in its versatility as a synthetic intermediate. The bromine atom at the 6-position is a reactive handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.
Role as a Synthetic Scaffold
Caption: 6-Bromoindoline as a versatile scaffold for chemical diversification.
Key Application Areas
-
Oncology: Bromo-substituted indoles and indolines are crucial precursors for synthesizing compounds targeting various cancer pathways.[5][6] For example, the bromo-functional group allows for Suzuki or Stille couplings to introduce complex aryl or heteroaryl moieties, a common strategy in the design of kinase inhibitors.[7]
-
Antibacterial Agents: Derivatives of 6-bromoindole have been investigated as inhibitors of bacterial enzymes like cystathionine γ-lyase.[8] Such compounds can act as potentiators for existing antibiotics, offering a strategy to combat antimicrobial resistance.
-
Central Nervous System (CNS) Disorders: The broader family of bromoindoles has been explored for activity against targets like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in neurodegenerative diseases such as Alzheimer's.[7]
-
Materials Science: The electronic properties of the bromoindole core make it a candidate for developing fluorescent probes and materials for optoelectronic devices.[5]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is limited, data from closely related compounds like 6-bromoindole provides a strong basis for safe handling protocols.
Hazard Identification (based on 6-bromoindole)
-
Eye Irritation: Causes serious eye irritation (H319).[9][10]
-
Respiratory Irritation: May cause respiratory irritation (H335).[9][10]
Recommended Procedures
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields or chemical goggles, nitrile gloves, and a lab coat. | To prevent skin and eye contact with the chemical.[10][11] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid all personal contact.[10][12][13] Wash hands thoroughly after handling. | To minimize inhalation of fine particulates and prevent respiratory irritation.[13] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][12] Recommended storage at 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents. | To maintain chemical integrity, prevent degradation from moisture or air, and avoid hazardous reactions.[11] |
| Spill Response | For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12] | To contain the spill safely and prevent wider contamination. |
Conclusion
This compound is more than a chemical with a defined molecular weight; it is a versatile and enabling tool for scientific innovation. Its stable, easy-to-handle salt form, combined with the reactive bromine handle, provides a reliable starting point for constructing complex molecular architectures. From synthesizing potential anticancer and antibacterial agents to developing novel organic materials, the applications of this scaffold are extensive. By understanding its properties, mastering its synthesis, and adhering to strict safety protocols, researchers can fully leverage the potential of this compound to advance the frontiers of science and drug discovery.
References
-
6-Bromoindole | C8H6BrN | CID 676493 . PubChem. [Link]
-
6-Bromo-2,3-dihydro-1H-indole | C8H8BrN | CID 13098379 . PubChem. [Link]
- CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one.
-
6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety . PubMed Central. [Link]
-
Supplementary Materials (Spectral Data and NMR Spectra of Compounds) . ResearchGate. [Link]
-
6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety . MDPI. [Link]
-
Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present . PubMed Central, NIH. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights . MDPI. [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS . University of Calicut. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline . ResearchGate. [Link]
- CN104292145A - Preparation method of 6-bromoindole derivative.
-
Spectroscopy Data for Undergraduate Teaching . ERIC. [Link]
-
1 H-NMR (600 MHz in DMSO-d 6 ) and 13 C-NMR data (150 MHz in DMSO-d 6 ) of 1-3 . ResearchGate. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core . MDPI. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . MDPI. [Link]
Sources
- 1. This compound;CAS No.:1187933-30-7 [chemshuttle.com]
- 2. 6-Bromo-2,3-dihydro-1H-indole | C8H8BrN | CID 13098379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromoindole | 52415-29-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
6-Bromoindoline hydrochloride IUPAC name
An In-Depth Technical Guide to 6-Bromoindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Synthesizing data from established chemical suppliers and peer-reviewed literature, this document details its chemical identity, properties, synthesis, applications, and handling protocols, offering field-proven insights for its effective use in research and development.
This compound is the hydrochloride salt form of 6-bromoindoline. The indoline core, a bicyclic structure featuring a benzene ring fused to a pyrrolidine ring, is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals[1]. The introduction of a bromine atom at the 6-position provides a strategic handle for further chemical modification, making this compound a versatile intermediate.
The definitive IUPAC name for the compound is 6-bromo-2,3-dihydro-1H-indole hydrochloride [2]. It is crucial to distinguish it from its isomer, 4-bromoisoindoline hydrochloride[3][4].
Key Identifiers:
-
CAS Number: 63839-24-7 (for the free base, 6-bromoindoline)[2][5]
-
Molecular Formula: C₈H₈BrN (free base) | C₈H₉BrClN (hydrochloride salt)
-
InChI Key: MTSYZAHZABCWMS-UHFFFAOYSA-N (free base)[2]
Physicochemical Properties
The hydrochloride salt form of 6-bromoindoline is generally preferred in laboratory settings over the free base due to its enhanced stability and improved handling characteristics as a crystalline solid. Quantitative data for the free base are summarized below.
| Property | Value | Source |
| Molecular Weight (Free Base) | 198.06 g/mol | [2] |
| Molecular Weight (HCl Salt) | 234.52 g/mol | Calculated |
| Exact Mass (Free Base) | 196.98401 Da | [2] |
| XLogP3 | 2.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Topological Polar Surface Area | 12 Ų | [2] |
| Complexity Rating | 126 | [2] |
Synthesis and Mechanistic Rationale
This compound is typically synthesized from its aromatic precursor, 6-bromoindole. The core transformation is the selective reduction of the C2-C3 double bond within the pyrrole ring moiety.
Synthetic Workflow
A common and effective method involves the reduction of 6-bromoindole followed by acidification to form the hydrochloride salt. This process ensures high yield and purity of the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reduction of 6-Bromoindole
This protocol describes a representative procedure for the synthesis.
Materials:
-
6-Bromoindole
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric acid solution (e.g., 2M in Diethyl Ether)
Procedure:
-
Dissolution: Dissolve 6-bromoindole (1.0 eq) in glacial acetic acid in a round-bottom flask at room temperature.
-
Reductant Addition: Cool the solution to 0 °C using an ice bath. Add sodium cyanoborohydride (approx. 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Causality Insight: Sodium cyanoborohydride is a mild reducing agent that is stable in acidic conditions. It selectively reduces the protonated indole (iminium ion intermediate), leaving other functional groups intact.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Quenching & Extraction: Carefully pour the reaction mixture into a beaker of crushed ice and basify by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH > 8). Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 6-bromoindoline free base.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of HCl in diethyl ether (1.1 eq) with stirring.
-
Trustworthiness Insight: The hydrochloride salt is typically much less soluble in nonpolar organic solvents than the free base. This causes it to precipitate, which acts as a highly effective purification step, removing non-basic impurities.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
Applications in Research and Drug Development
The utility of this compound is primarily as a versatile chemical building block for the synthesis of more complex molecules.
-
Scaffold for Bioactive Molecules: The indoline nucleus is a core component of many compounds with diverse biological activities, including antitumor, diuretic, and antihypertensive agents[1]. This reagent provides researchers with a direct entry point to novel indoline derivatives.
-
Platform for Cross-Coupling Chemistry: The bromine atom at the 6-position is the key feature for its application in drug discovery. It serves as a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the systematic introduction of a wide array of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Intermediate for Enzyme Inhibitors: The parent 6-bromoindole structure is used to synthesize potent inhibitors of bacterial enzymes, such as cystathionine γ-lyase, which is a target for developing new antibiotics[6][7][8]. 6-Bromoindoline provides a saturated analog for exploring the impact of the scaffold's geometry on target binding.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure user safety and maintain the chemical integrity of this compound.
Hazard Identification:
Precautionary Measures & Handling:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use a dust mask or work in a fume hood to avoid inhalation of dust.
-
Ventilation: Use only in a well-ventilated area or a chemical fume hood[9][10].
-
Handling: Avoid dust formation. Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling[9][10].
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[9][10].
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice[9].
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[9][10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[9][11].
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[9][11].
-
For long-term stability, handle and store contents under an inert atmosphere (e.g., nitrogen) to protect from moisture and air[9].
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases[9].
Conclusion
This compound is a high-value chemical intermediate for professionals in drug discovery and chemical synthesis. Its stable, solid form and, most importantly, the strategically placed bromine atom make it an ideal starting point for creating diverse libraries of novel indoline-based compounds through modern cross-coupling chemistry. Adherence to the synthesis and safety protocols outlined in this guide will enable researchers to effectively and safely leverage this potent building block in their development programs.
References
-
Safety data sheet - British Pharmacopoeia. (2020-04-17). Available from: [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023-04-19). Molecules. Available from: [Link]
-
6-Bromo-2,3-dihydro-1H-indole | C8H8BrN | CID 13098379 - PubChem. (n.d.). Available from: [Link]
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]
-
6-Bromoindole | C8H6BrN | CID 676493 - PubChem. (n.d.). Available from: [Link]
-
6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (n.d.). MDPI. Available from: [Link]
-
Wang, W., et al. (2022-01-15). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available from: [Link]
-
6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC. (n.d.). PubMed Central. Available from: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-Bromo-2,3-dihydro-1H-indole | C8H8BrN | CID 13098379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 435870010 [thermofisher.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 6-BROMO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE | 63839-24-7 [chemicalbook.com]
- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pharmacopoeia.com [pharmacopoeia.com]
A Technical Guide to the Solubility of 6-Bromoindoline Hydrochloride in Organic Solvents for Pharmaceutical Development
Abstract
6-Bromoindoline hydrochloride is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of diverse pharmacological agents.[1][2] A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the scalability of synthetic routes. This technical guide provides an in-depth analysis of the physicochemical principles governing the solubility of this salt, presents an illustrative solubility profile across a range of common organic solvents, and details a rigorous, self-validating experimental protocol for determining thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals seeking to streamline workflows and mitigate risks associated with the handling of this compound.
Introduction: The Strategic Importance of Solubility Data
In the landscape of drug discovery and development, the physical properties of starting materials and intermediates are as critical as their reactive properties. This compound, a derivative of indole, serves as a crucial precursor for a variety of bioactive molecules, including inhibitors of bacterial cystathionine γ-lyase, which have potential as antibiotic potentiators.[1][3] The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the freebase.
However, the ionic nature of the hydrochloride salt introduces significant challenges in solubilizing it in non-aqueous media. Poor solubility can lead to:
-
Inefficient Reactions: Heterogeneous reaction mixtures can result in slow kinetics, incomplete conversions, and the formation of side products.
-
Purification Difficulties: Selecting appropriate solvent/anti-solvent systems for crystallization or chromatography depends on accurate solubility data.
-
Scalability Issues: A process that works on a milligram scale may fail during scale-up if solubility limits are not well-understood.
This guide aims to provide both the theoretical foundation and the practical tools necessary to confidently assess and utilize the solubility characteristics of this compound.
Physicochemical Principles of Salt Solubility in Organic Solvents
The dissolution of an ionic compound like this compound is a thermodynamically controlled process governed by the interplay between the crystal lattice energy of the salt and the solvation energy provided by the solvent.[4]
Crystal Lattice Energy: This is the energy required to break apart the ionic lattice of the solid salt into its constituent gaseous ions (the protonated 6-bromoindolinium cation and the chloride anion). For salts, this energy is substantial due to strong electrostatic attractions.
Solvation Energy: This is the energy released when the solvent molecules arrange themselves around the individual ions.[5] For effective dissolution, the solvation energy must be sufficient to overcome the crystal lattice energy.
The "like dissolves like" principle is a useful heuristic.[5] Polar solvents are required to dissolve polar or ionic solutes. Several key solvent properties determine their ability to dissolve a hydrochloride salt:
-
Polarity and Dielectric Constant: High-polarity solvents with a high dielectric constant are better at insulating the separated ions from each other, preventing them from recombining and precipitating out of solution.
-
Hydrogen Bonding Capability:
-
Protic Solvents (e.g., methanol, ethanol) are particularly effective. Their hydroxyl (-OH) groups can act as hydrogen bond donors to solvate the chloride anion (Cl⁻) and the lone pairs on the oxygen can act as hydrogen bond acceptors to solvate the protonated amine (N-H⁺) of the indolinium cation.
-
Polar Aprotic Solvents (e.g., DMSO, DMF) have large dipole moments and can solvate the cation effectively through dipole-ion interactions. However, their ability to solvate the small chloride anion is less efficient compared to protic solvents, often leading to lower overall solubility.
-
-
Non-Polar Solvents (e.g., hexane, toluene) lack the ability to form significant interactions with the ions and cannot overcome the crystal lattice energy, resulting in negligible solubility.
Illustrative Solubility Profile of this compound
While comprehensive public data is limited, the following table presents a representative solubility profile for this compound at ambient temperature (20-25°C). This data is illustrative and serves to exemplify the principles discussed. Actual values should always be determined experimentally for critical applications.
| Solvent | Solvent Class | Relative Polarity² | Illustrative Solubility (mg/mL) |
| Methanol | Polar Protic | 0.762 | ~45 |
| Ethanol | Polar Protic | 0.654 | ~15 |
| Isopropanol | Polar Protic | 0.546 | ~5 |
| Water | Polar Protic | 1.000 | >100 (Highly Soluble) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | ~25 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.386 | ~10 |
| Acetonitrile | Polar Aprotic | 0.460 | < 1 |
| Acetone | Polar Aprotic | 0.355 | < 0.5 |
| Dichloromethane (DCM) | Halogenated | 0.309 | < 0.1 |
| Tetrahydrofuran (THF) | Ether | 0.207 | < 0.1 |
| Toluene | Aromatic Hydrocarbon | 0.099 | < 0.01 (Insoluble) |
| Hexane | Aliphatic Hydrocarbon | 0.009 | < 0.01 (Insoluble) |
Data is illustrative and intended for educational purposes. Relative polarity values are from C. Reichardt's normalized scale.[6]
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The Shake-Flask method is the gold standard for determining thermodynamic solubility, providing a measure of the true equilibrium state.[7] It is reliable for compounds with low to moderate solubility.[8]
Principle of the Method
An excess amount of the solid compound is agitated in the solvent of interest for an extended period until thermodynamic equilibrium is reached between the dissolved solute and the undissolved solid.[9] The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically, typically by High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound (purity >98%)
-
HPLC-grade organic solvents
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
0.22 µm PTFE syringe filters
-
Calibrated analytical balance
-
HPLC system with a UV detector (e.g., Diode Array Detector)
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation: Add an excess of this compound (e.g., ~10-20 mg) to a 2 mL glass vial. The exact amount is not critical, but it must be enough to ensure solid remains at the end of the experiment.[7]
-
Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for 24 to 48 hours.[9][10]
-
Causality Check (Trustworthiness): A 24-48 hour period is chosen to ensure that the system reaches true thermodynamic equilibrium. Shorter times might only yield kinetic solubility, which can be misleadingly high (in the case of supersaturation) or low (if dissolution is slow). To validate, samples can be taken at 24h and 48h; the results should be identical within experimental error, confirming equilibrium has been reached.[7]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean HPLC vial.
-
Causality Check (Trustworthiness): Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane, preventing loss of the analyte.[8]
-
-
Dilution (if necessary): If the anticipated concentration is high, dilute the filtered sample accurately with a suitable mobile phase to bring it within the linear range of the calibration curve.
-
Quantification by HPLC-UV: Analyze the sample by a validated HPLC-UV method. Determine the concentration of this compound by comparing the peak area to a pre-generated calibration curve.
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and accounting for any dilution factors.
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the Shake-Flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Interpretation and Practical Applications
The illustrative data in Section 3.0 aligns perfectly with the physicochemical principles from Section 2.0.
-
High Solubility in Methanol: As a polar protic solvent, methanol excels at solvating both the indolinium cation and the chloride anion, leading to high solubility. This makes it a suitable solvent for reactions where high concentrations are desired, or as a component in purification by crystallization where it can act as the primary solvent.
-
Moderate Solubility in DMSO: DMSO's high polarity effectively solvates the cation, but its aprotic nature is less efficient for the chloride anion, resulting in good but not excellent solubility. DMSO is often a powerful reaction solvent for many synthetic transformations involving indole derivatives.[3]
-
Insolubility in Toluene/Hexane: These non-polar solvents cannot overcome the salt's lattice energy. This property is highly advantageous for purification. For instance, if a reaction is performed in a solvent like DMF, the product can often be precipitated or crashed out in a pure crystalline form by adding an excess of a non-polar "anti-solvent" like toluene or hexane.
Conclusion
A data-driven approach to understanding the solubility of this compound is essential for efficient and scalable chemical synthesis in a drug development setting. By combining a theoretical understanding of solvation principles with rigorous experimental determination using validated methods like the Shake-Flask protocol, researchers can make informed decisions regarding solvent selection for reactions, purifications, and formulations. This guide provides the necessary framework for scientists to generate reliable, in-house solubility data, thereby accelerating development timelines and ensuring the robustness of their chemical processes.
References
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Jeltema, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
Queen's University. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link]
-
Faegre, M. N., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13098379, 6-Bromo-2,3-dihydro-1H-indole. Retrieved from [Link]
-
MDPI. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Retrieved from [Link]
-
University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
- Google Patents. (2005). Method for determining solubility of a chemical compound.
- Google Patents. (2015). Preparation method of 6-bromoindole derivative.
-
LibreTexts. (2023). 17.4: Solubility of Salts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]
-
Quora. (2018). Does salt affect the solubility of organic solvents in water? Retrieved from [Link]
-
Atlantis Press. (2016). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 676493, 6-Bromoindole. Retrieved from [Link]
Sources
- 1. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 3. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. bioassaysys.com [bioassaysys.com]
A Technical Guide to the Spectroscopic Profile of 6-Bromoindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Bromoindoline Hydrochloride
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of indoline, it serves as a versatile building block for the synthesis of a wide array of biologically active molecules. The presence of the bromine atom at the 6-position of the indoline ring system provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical applications.
A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct, publicly available experimental spectra for this compound are not extensively documented, this guide will present a predictive analysis based on established spectroscopic principles and data from analogous structures.
Molecular Structure and Spectroscopic Rationale
The structure of this compound is characterized by a bicyclic system where a benzene ring is fused to a dihydrogenated pyrrole ring. The nitrogen atom in the five-membered ring is protonated, forming an ammonium salt with a chloride counter-ion. This structural arrangement dictates the expected spectroscopic features.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra. The data presented below are predicted values in a common NMR solvent like DMSO-d₆, where the acidic protons are readily observable.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a 30-degree pulse width with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ proton decoupling to obtain singlet peaks for each unique carbon.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 11.0 | Broad Singlet | 2H | N⁺H₂ | The acidic protons on the protonated nitrogen are expected to be significantly downfield and may exchange with residual water in the solvent, leading to a broad signal. |
| ~7.4 - 7.5 | Doublet (d) | 1H | Ar-H (H4) | This proton is ortho to the bromine atom and will be a doublet coupled to H5. The electron-withdrawing effect of bromine will shift it downfield. |
| ~7.2 - 7.3 | Singlet (s) or narrow doublet | 1H | Ar-H (H7) | This proton is adjacent to the fused aliphatic ring and meta to the bromine. It may appear as a singlet or a very narrowly split doublet. |
| ~6.9 - 7.0 | Doublet (d) | 1H | Ar-H (H5) | This proton is ortho to H4 and will appear as a doublet. |
| ~3.6 - 3.7 | Triplet (t) | 2H | -CH₂-N⁺H₂ (C2-H) | These protons are adjacent to the electron-withdrawing ammonium group and will be shifted downfield. They will appear as a triplet due to coupling with the C3 protons. |
| ~3.1 - 3.2 | Triplet (t) | 2H | Ar-CH₂- (C3-H) | These benzylic protons will be a triplet due to coupling with the C2 protons. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 152 | C7a | Aromatic quaternary carbon attached to nitrogen. |
| ~135 - 137 | C3a | Aromatic quaternary carbon. |
| ~130 - 132 | C5 | Aromatic CH carbon. |
| ~128 - 130 | C4 | Aromatic CH carbon. |
| ~118 - 120 | C7 | Aromatic CH carbon. |
| ~115 - 117 | C6 | Aromatic quaternary carbon attached to bromine. The direct attachment to the halogen causes a downfield shift. |
| ~48 - 50 | C2 | Aliphatic carbon attached to the nitrogen. The positive charge on the nitrogen causes a significant downfield shift. |
| ~28 - 30 | C3 | Aliphatic carbon in the benzylic position. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ammonium group, the aromatic ring, and the aliphatic C-H bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet and subtract it from the sample spectrum.
-
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200 - 2800 | Strong, Broad | N⁺-H Stretch | The stretching vibration of the N⁺-H bonds in the ammonium salt will appear as a very broad and strong absorption in this region. |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the benzene ring. |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch | Stretching vibrations of the C-H bonds of the -CH₂- groups in the five-membered ring. |
| 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic ring skeletal vibrations. |
| 1400 - 1200 | Medium | C-N Stretch | Stretching vibration of the carbon-nitrogen bond. |
| 850 - 750 | Strong | C-H Bending (out-of-plane) | Bending vibrations of the aromatic C-H bonds, characteristic of the substitution pattern. |
| 700 - 500 | Medium to Strong | C-Br Stretch | The carbon-bromine stretching vibration is expected in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, the most common technique would be Electrospray Ionization (ESI) due to its salt nature.
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode to observe the protonated molecule (in this case, the cation of the salt).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Predicted Mass Spectrum (ESI+)
The mass spectrum will show the molecular ion for the free base, 6-Bromoindoline. The hydrochloride salt will dissociate in the ESI source, and the cationic form (the protonated free base) will be detected.
-
Molecular Ion (M⁺): A characteristic isotopic pattern will be observed for the molecular ion due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are in an approximate 1:1 ratio. Therefore, two peaks of nearly equal intensity will be observed for the molecular ion:
-
m/z ≈ 198: Corresponding to [C₈H₈⁷⁹BrN]⁺
-
m/z ≈ 200: Corresponding to [C₈H₈⁸¹BrN]⁺
-
-
Fragmentation: Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for indolines involve the loss of small molecules or radicals.
Caption: Predicted major fragmentation pathways for 6-Bromoindoline in Mass Spectrometry.
Conclusion
The spectroscopic analysis of this compound provides a unique fingerprint for its identification and characterization. The predicted NMR, IR, and MS data presented in this guide offer a comprehensive overview of the expected spectral features. These predictions are grounded in fundamental spectroscopic principles and serve as a valuable reference for researchers working with this important synthetic intermediate. Experimental verification of this data will further solidify our understanding of this compound's chemical properties.
References
While direct spectroscopic data for this compound was not found in the initial search, the principles of spectroscopic interpretation are well-established. The following references provide a strong foundation for the predictions made in this guide and for the spectroscopic analysis of related heterocyclic compounds.
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]
-
Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]
-
Title: PubChem Database entry for 6-Bromo-2,3-dihydro-1H-indole Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 13098379, 6-Bromo-2,3-dihydro-1H-indole. URL: [Link][1]
Sources
Technical Analysis: Structural Elucidation of 6-Bromoindoline Hydrochloride via 1H NMR
Executive Summary 6-Bromoindoline hydrochloride is a critical bicyclic scaffold in medicinal chemistry, frequently serving as an intermediate for kinase inhibitors and serotonin receptor modulators. Its structural characterization is often complicated by two factors: the hygroscopic nature of the hydrochloride salt and the compound's susceptibility to oxidative dehydrogenation (reverting to the aromatic indole).
This technical guide provides a rigorous framework for the acquisition, assignment, and validation of the 1H NMR spectrum of 6-Bromoindoline HCl. Unlike standard spectral lists, this document focuses on the causality of chemical shifts—explaining how the bromine substituent and protonated amine influence the magnetic environment—to enable researchers to self-validate their data.
Part 1: Structural Context & Theoretical Prediction
Before analyzing the spectrum, we must map the magnetic environment of the molecule. The 6-bromoindoline core consists of a fused benzene and pyrrolidine ring. The hydrochloride salt form introduces a positive charge on the nitrogen, which significantly alters the chemical shifts compared to the free base.
The 3-Point Validation Logic
-
The Salt Effect: The protonated nitrogen (
) exerts a strong electron-withdrawing inductive effect (-I), significantly deshielding the -protons at position 2 and the aromatic proton at position 7. -
The Bromine Substituent: Located at position 6, bromine is electron-withdrawing by induction but electron-donating by resonance. This creates a distinct splitting pattern for the aromatic protons (H4, H5, H7).
-
Aliphatic Integrity: The presence of two distinct triplets (or multiplets) in the 3.0–4.0 ppm range confirms the indoline (dihydro) structure. If these appear as aromatic doublets, the compound has oxidized to indole.
DOT Diagram: Structural Coupling Map
The following diagram visualizes the coupling networks (
Caption: Coupling correlation map for 6-Bromoindoline. Solid lines indicate strong ortho/vicinal coupling; dashed lines indicate weak meta coupling.
Part 2: Experimental Protocol
The choice of solvent is critical for hydrochloride salts. Using Chloroform-d (
Recommended Workflow
-
Solvent: Dimethyl sulfoxide-d6 (
).-
Why: It solubilizes the salt effectively and slows down proton exchange, allowing the observation of the ammonium protons (
).
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Acquisition Parameters:
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (
): second (critical for accurate integration of aromatic vs. aliphatic protons). -
Scans (
): 16–32.
-
Part 3: Spectral Analysis & Assignment[1]
The following table synthesizes the expected chemical shifts for 6-Bromoindoline HCl in
Data Summary Table
| Position | Proton Type | Approx. Shift ( | Multiplicity | Coupling Constant ( | Mechanistic Insight |
| N-H | Ammonium | 10.0 – 11.5 | Broad Singlet | N/A | Highly deshielded due to positive charge ( |
| H7 | Aromatic | 7.0 – 7.2 | Doublet (d) | ~1.5 – 2.0 Hz | Meta-coupled to H5. Deshielded by adjacent |
| H4 | Aromatic | 7.1 – 7.3 | Doublet (d) | ~8.0 Hz | Ortho-coupled to H5. Usually the most downfield aromatic signal due to lack of shielding. |
| H5 | Aromatic | 6.8 – 7.0 | Doublet of Doublets (dd) | ~8.0, 2.0 Hz | Distinctive pattern: Large coupling to H4 (ortho) and small coupling to H7 (meta). |
| C2-H | Aliphatic | 3.6 – 3.9 | Triplet (t) | ~7.5 Hz | |
| C3-H | Aliphatic | 3.0 – 3.2 | Triplet (t) | ~7.5 Hz |
Detailed Assignment Logic
1. The Aliphatic Region (3.0 – 4.0 ppm)
The indoline ring puckering is usually fast on the NMR timescale, rendering the protons on C2 and C3 equivalent to their geminal partners.
-
C2-H (Indoline): Look for a triplet near 3.7 ppm . This is the diagnostic signal for the indoline oxidation state. If this moves to ~7.3 ppm (aromatic), the compound has oxidized to indole.
-
C3-H (Indoline): Look for a triplet near 3.1 ppm .
2. The Aromatic Region (6.8 – 7.3 ppm)
The 6-bromo substitution pattern breaks the symmetry of the benzene ring, creating an AMX or ABX spin system.
-
H5 (The "dd"): This is the easiest proton to identify. It sits between H4 and H7. It must split twice: once by H4 (strong, ~8Hz) and once by H7 (weak, ~2Hz).
-
H7 (The small doublet): Located at position 7 (between Br and N).[1] It only has one neighbor (H5) capable of meta-coupling. The para-coupling to H4 is usually too small to resolve on standard 300/400 MHz instruments.
Part 4: Troubleshooting & Impurities
The most common failure mode in synthesizing or storing 6-bromoindoline is oxidative dehydrogenation .
DOT Diagram: Impurity Identification Workflow
Caption: Diagnostic workflow for distinguishing 6-bromoindoline from its oxidized impurity, 6-bromoindole.
Common Residual Solvents (in DMSO-d6)
If the sample was isolated via crystallization or column chromatography, check for these common impurities:
-
Water: Variable singlet ~3.33 ppm (overlaps with C2/C3 signals sometimes).
-
Ethyl Acetate: Quartet at 4.03 ppm, Singlet at 1.99 ppm, Triplet at 1.17 ppm.
-
Ethanol: Triplet at 1.06 ppm, Quartet at 3.44 ppm.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10043394, 6-Bromoindoline.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Sigma-Aldrich. (2024). NMR Chemical Shifts of Solvents and Impurities.[2]
Sources
Technical Guide: 13C NMR Spectral Analysis of 6-Bromoindoline Hydrochloride
Executive Summary
6-Bromoindoline hydrochloride is a critical pharmacophore intermediate, widely utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its structural integrity is defined by three distinct domains: the saturated pyrrolidine ring, the aromatic benzene ring, and the halogen substituent.[1][2]
This guide provides a high-level technical analysis of the Carbon-13 Nuclear Magnetic Resonance (
Molecular Architecture & Numbering Scheme[1]
To ensure accurate assignment, we utilize the standard indole numbering system.[1][2] The "dihydro" functionality exists at positions 2 and 3.[1]
-
Core Structure: Bicyclic (Benzene fused to Pyrrolidine).
-
Salt Form: Hydrochloride (Protonated Nitrogen at Position 1).
Structural Logic Flow
The following diagram illustrates the logical dependencies between structural features and their spectral consequences.
Figure 1: Causal relationship between molecular features and NMR spectral shifts.
Experimental Protocol: Sample Preparation
The hydrochloride salt presents unique solubility challenges compared to the free base.[1] Using the wrong solvent (e.g., CDCl
Recommended Workflow
| Parameter | Specification | Rationale |
| Solvent | DMSO-d | High polarity dissolves the ionic salt lattice; prevents aggregation. |
| Concentration | 20–50 mg / 0.6 mL | |
| Reference | TMS (0.00 ppm) or DMSO center peak (39.52 ppm) | DMSO-d |
| Pulse Sequence | Proton-Decoupled (COM) | Eliminates C-H splitting to simplify spectrum into singlets. |
| Relaxation Delay | 2–5 seconds | Quaternary carbons (C6-Br, C3a, C7a) have long T |
Critical Note: If you must use CDCl
(e.g., for comparison with literature on the free base), you must perform a "free base liberation" extraction first (NaOH/DCM), otherwise the spectrum will be ambiguous.
Spectral Assignment & Analysis
The spectrum of 6-bromoindoline HCl is divided into two clear regions: the Aliphatic Zone (high field) and the Aromatic Zone (low field).
Predicted Chemical Shifts (DMSO-d )
The following data synthesizes literature values for the indoline core with calculated substituent chemical shifts (SCS) for the 6-Bromo and HCl modifications.
| Carbon Position | Type | Approx. Shift ( | Assignment Logic |
| C2 | Aliphatic CH | 46.0 – 49.0 | Deshielded by adjacent N |
| C3 | Aliphatic CH | 27.0 – 29.0 | Typical benzylic/homo-allylic position. |
| C6 | Quaternary C-Br | 120.0 – 123.0 | Ipso-carbon. Shielded by Br (Heavy atom effect) relative to H-bearing carbons. |
| C7a | Quaternary Ar-N | 140.0 – 144.0 | Bridgehead. Most deshielded aromatic C due to N-attachment. |
| C3a | Quaternary Ar-C | 130.0 – 133.0 | Bridgehead. |
| C4, C5, C7 | Aromatic CH | 110.0 – 128.0 | Remaining aromatic signals.[2] C5 and C7 are ortho to Br.[1] |
Detailed Mechanistic Analysis[1]
The Aliphatic Region (20–60 ppm)
-
C2 vs. C3: The signal for C2 is significantly downfield (~47 ppm) compared to C3 (~28 ppm). This is due to the electronegativity of the Nitrogen atom (Inductive effect
). In the HCl salt, the protonation of Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ) enhances this electron-withdrawing effect, potentially shifting C2 downfield by an additional 1–2 ppm compared to the free base.
The Aromatic Region (110–150 ppm)
-
The Bromine Effect (C6): Bromine is an electron-withdrawing group (EWG) by induction but electron-donating by resonance. However, in
C NMR, the "Heavy Atom Effect" dominates the ipso-carbon (C6).[2] While an Hngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> Cl substitution deshields the ipso carbon, an H Br substitution often causes an upfield shift (shielding) of roughly 5–10 ppm relative to benzene.-
Diagnostic Check: Look for a low-intensity peak (quaternary) around 122 ppm.
-
-
The Nitrogen Effect (C7a): The carbon directly attached to the nitrogen (C7a) will be the most deshielded aromatic peak, typically appearing near 140–145 ppm.[1]
Validation & Troubleshooting
When analyzing your specific sample, use this self-validating logic tree to confirm identity.
Figure 2: Step-by-step validation logic for spectral confirmation.
Common Artifacts
-
DMSO Septet: Expect a large, 7-line signal centered at 39.5 ppm.[1][2] Do not confuse this with the C2/C3 signals.[1]
-
Broadening: The Carbon atoms adjacent to the Nitrogen (C2 and C7a) may appear slightly broader than others due to the quadrupolar relaxation of the
N nucleus, although this is less pronounced inngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> C than in H NMR.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent chemical shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for Indoline and Bromobenzene baseline data).
-
Wang, W., et al. (2022).[1][2][4] Synthesis of 6-bromo-4-iodoquinoline. (Contains relevant spectral data for 6-bromo-nitrogen-heterocycle intermediates). Retrieved from [Link]
Sources
The Synthetic Utility of 6-Bromoindoline Hydrochloride: From Core Scaffold to Bioactive Targets
Executive Summary
6-Bromoindoline hydrochloride (CAS 1187933-30-7) serves as a high-value pharmacophore in modern drug discovery, acting as a rigidified, electron-rich scaffold for kinase inhibitors, GPCR ligands (specifically 5-HT2C agonists), and antibacterial potentiators.[1][2] Unlike its oxidized counterpart (6-bromoindole), the indoline core offers a distinct 3D topology (sp³ character at C2/C3) and a nucleophilic secondary amine, allowing for orthogonal functionalization. This guide details the synthesis, reactivity, and strategic application of this building block, emphasizing the preservation of the C6-bromine handle during the reduction of the indole core.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
This compound exists as a stable, off-white to pale yellow crystalline solid.[1][2] The hydrochloride salt form is preferred over the free base due to enhanced oxidative stability and water solubility, facilitating handling in aqueous workups and biological assays.[2]
| Property | Specification |
| IUPAC Name | 6-bromo-2,3-dihydro-1H-indole hydrochloride |
| CAS Number | 1187933-30-7 (HCl salt); 63839-24-7 (Free base) |
| Molecular Formula | C₈H₈BrN[1][2][3] · HCl |
| Molecular Weight | 234.52 g/mol |
| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in Et₂O, Hexanes |
| pKa (Conjugate Acid) | ~4.5–5.0 (Indoline N-H) |
| Storage | Hygroscopic; Store at 2–8°C under inert atmosphere (Ar/N₂) |
Synthetic Access: Selective Reduction Strategy[1][2]
The primary challenge in synthesizing 6-bromoindoline is reducing the indole C2=C3 double bond without dehalogenating the sensitive C6-bromine bond.[1] Catalytic hydrogenation (H₂/Pd-C) often leads to hydrodebromination.[2] Therefore, hydride reduction under acidic conditions is the industry standard.[1][2]
Protocol: Sodium Cyanoborohydride Reduction
Reaction Principle: Protonation of the indole C3 position generates an iminium ion species, which is selectively reduced by the hydride source.[2]
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask with 6-bromoindole (1.0 eq) and glacial acetic acid (AcOH) (0.5 M concentration).
-
Reagent Addition: Cool to 10–15°C. Add Sodium Cyanoborohydride (NaBH₃CN) (3.0 eq) portion-wise over 30 minutes. Note: Exothermic.[1]
-
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC/LC-MS for disappearance of indole.
-
Quench (Critical Safety): Cool to 0°C. slowly add 10% NaOH until pH > 10. Warning: Acidic workup generates HCN gas.[1][2][4] Perform exclusively in a high-flow fume hood.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Salt Formation: Dissolve the crude oil in minimal Et₂O/EtOH.[1][2] Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.
-
Isolation: Filter the resulting precipitate, wash with cold Et₂O, and dry under vacuum to yield This compound .[1][2]
Figure 1: Selective reduction pathway avoiding hydrodebromination.[1][2]
Reactivity & Functionalization Logic
6-Bromoindoline is a bifunctional scaffold.[1][2] The synthetic strategy usually dictates the order of operations: N-functionalization first , followed by C6-cross-coupling .[1]
Nitrogen Functionalization (N1)
The indoline nitrogen is a nucleophilic secondary amine.[1][2]
-
Alkylation: Reacts with alkyl halides (R-X) and bases (K₂CO₃/DMF) to form tertiary amines.[1][2]
-
Acylation/Sulfonylation: Standard reaction with acid chlorides or sulfonyl chlorides (Et₃N/DCM) to generate amides/sulfonamides.[1][2]
-
Urea Formation: Reaction with isocyanates yields urea derivatives, a common motif in 5-HT2C agonists.[1][2]
C6-Bromine Cross-Coupling
The aryl bromide is sterically accessible and electronically activated for Pd-catalyzed coupling.[1][2]
Oxidation (Indoline → Indole)
Post-functionalization, the indoline can be oxidized back to the indole using oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ .[1] This allows the temporary use of the indoline saturation to direct regioselectivity or improve solubility during intermediate steps.[2]
Figure 2: Divergent reactivity profile of the 6-bromoindoline core.[1][2]
Case Studies in Drug Discovery
Case Study A: 5-HT2C Receptor Agonists (Obesity & CNS)
Researchers at Hoffmann-La Roche and Vernalis have utilized the 6-bromoindoline scaffold to develop selective 5-HT2C agonists.[1][2]
-
Mechanism: The indoline nitrogen mimics the secondary amine of serotonin, while substituents at the C6 position (introduced via Suzuki coupling) tune selectivity against 5-HT2A and 5-HT2B receptors to avoid valvulopathy side effects.
-
Key Transformation: N-alkylation with a sulfonyl-protected side chain, followed by C6-arylation.[2]
Case Study B: Bacterial Cystathionine γ-Lyase Inhibitors
Recent studies (2023-2025) highlight 6-bromoindoline derivatives as potentiators for antibiotics.[1][2]
-
Role: The scaffold inhibits bacterial H₂S production, rendering pathogens like S. aureus and P. aeruginosa more susceptible to oxidative stress and antibiotics.[1][2]
-
Synthesis: 6-Bromoindoline is coupled with thiophene-carboxylates.[1][2][5] The bromine atom is crucial for filling a hydrophobic pocket in the enzyme active site.[2]
Handling, Safety & Stability
-
HCN Hazard: The synthesis using NaBH₃CN involves cyanide.[1][2][6] Ensure all waste streams are treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.[2]
-
Salt Disproportionation: The HCl salt is stable, but in the presence of strong bases (even carbonates in wet solvents), the free base can form and oxidize (turn brown) over time. Always store the salt in a desiccator.[2]
-
Light Sensitivity: Like many aryl bromides, the compound is mildly photosensitive.[1][2] Store in amber vials.
References
-
Preparation of 6-Bromoindoline via Reduction
-
5-HT2C Agonist Development
-
Antibacterial Applications
-
Sodium Cyanoborohydride Safety & Handling
Sources
- 1. 6-Bromo-2,3-dihydro-1H-indole | C8H8BrN | CID 13098379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound;CAS No.:1187933-30-7 [chemshuttle.com]
- 4. Sodium cyanoborohydride [organic-chemistry.org]
- 5. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety | MDPI [mdpi.com]
- 6. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
Strategic Applications of 6-Bromoindoline Hydrochloride in Medicinal Chemistry
From Scaffold to Lead: A Technical Guide for Drug Discovery Professionals
Executive Summary
6-Bromoindoline hydrochloride (CAS: 63839-24-7) serves as a critical, high-fidelity scaffold in modern medicinal chemistry. Unlike its fully aromatic counterpart (6-bromoindole), the indoline core offers a distinct 3D topography (sp³ hybridized C2/C3) and a reactive secondary amine, providing a versatile "handle" for divergent synthesis.
This guide details the strategic utility of 6-bromoindoline, focusing on its role as a precursor for kinase inhibitors , GPCR modulators , and bacterial cystathionine γ-lyase (bCSE) inhibitors . It provides validated protocols for overcoming the handling challenges of the hydrochloride salt and executing orthogonal functionalization at the N1 and C6 positions.
Chemical Profile & Structural Logic
The "6-Position" Advantage
In structure-activity relationship (SAR) studies, the 6-position of the indole/indoline core is often pivotal.
-
Electronic Vector: The C6-bromine atom is electronically distinct from the C5 position, often directing substituents into the "solvent-exposed" region of kinase ATP-binding pockets or specific hydrophobic clefts in GPCRs.
-
Metabolic Stability: Halogenation at C6 can block metabolic hot-spots (hydroxylation), extending the half-life of the final pharmacophore.
The Hydrochloride Salt vs. Free Base
Commercial suppliers typically provide the hydrochloride salt due to its superior shelf-stability and resistance to air oxidation compared to the free base.
-
Salt Form: Crystalline solid, hygroscopic, stable at RT.
-
Free Base: Oil or low-melting solid, prone to N-oxidation (N-oxide formation) and polymerization upon prolonged air exposure.
Critical Operational Rule: Always convert the hydrochloride salt to the free base immediately prior to metal-catalyzed cross-coupling or nucleophilic substitution reactions to prevent catalyst poisoning or stoichiometric mismatch.
Synthetic Divergence: The "Hub" Concept
The utility of 6-bromoindoline lies in its ability to serve as a divergent hub. The C6-bromine allows for cross-coupling (Suzuki, Buchwald), while the N1-amine allows for library generation (amides, ureas) or protection-activation strategies.
Visualization: The Divergent Synthesis Map
The following diagram illustrates the primary reaction pathways accessible from the 6-bromoindoline core.
Figure 1: Divergent synthetic pathways from 6-Bromoindoline HCl.[1] The free base is the obligatory gateway to all downstream functionalizations.
Key Applications & Case Studies
Kinase Inhibitor Development
Indoline-based kinase inhibitors often require a specific orientation of the "hinge-binding" motif.
-
Strategy: The indoline nitrogen (N1) is often acylated to form a urea or amide, mimicking the hydrogen-bonding patterns required for the ATP hinge region.
-
Role of C6-Br: Used to attach a "tail" group (via Suzuki coupling) that extends into the hydrophobic back-pocket, improving selectivity (e.g., Type II kinase inhibitors).
Synthesis of 6-Bromoindole Intermediates
While 6-bromoindole is commercially available, it is significantly more expensive than 6-bromoindoline.
-
Cost-Effective Route: Large-scale synthesis of 6-substituted indoles often proceeds via the Indoline → Functionalization → Oxidation route. This avoids the regioselectivity issues associated with direct electrophilic substitution on the indole ring (which favors C3).
Bacterial Cystathionine γ-Lyase (bCSE) Inhibitors
Recent studies highlight 6-bromoindole derivatives as potentiators of antibiotics.
-
Mechanism: 6-bromoindoline is used as the starting material to synthesize 6-bromoindole, which is then coupled with thiophene moieties. The bromine atom is crucial for hydrophobic interactions within the bCSE active site.
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the visual checks (color change, solubility) do not occur as described, stop and re-evaluate the purity of the starting material.
Protocol A: Liberation of the Free Base (Mandatory Precursor)
Use this step before any N-functionalization or Pd-coupling.
-
Suspension: Suspend 6-Bromoindoline HCl (1.0 equiv) in Dichloromethane (DCM) (10 mL/g). The salt will likely not dissolve completely.
-
Neutralization: Add saturated aqueous NaHCO₃ (1.5 equiv) slowly with vigorous stirring.
-
Visual Check: The solid should dissolve, and the organic layer may darken slightly.
-
-
Extraction: Separate the layers. Extract the aqueous layer once more with DCM.
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Result: 6-Bromoindoline free base (usually a pale yellow to brown oil/solid). Use immediately.
Protocol B: N-Protection (Boc-Group)
Essential for Suzuki coupling to prevent N-arylation side reactions.
-
Reagents: Dissolve Free Base (1.0 equiv) in THF. Add Boc₂O (1.1 equiv) and DMAP (0.1 equiv) or TEA (1.5 equiv).
-
Reaction: Stir at RT for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove DMAP/TEA), then Brine.
-
Data: The product, N-Boc-6-bromoindoline , is a stable solid suitable for storage.
Protocol C: Suzuki-Miyaura Coupling at C6
Target: 6-Arylindoline derivatives.
-
Setup: In a Schlenk flask, combine:
-
N-Boc-6-bromoindoline (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Dioxane (degassed, 10 mL/mmol)
-
-
Cycle: Heat to 80-90°C under Argon for 4-16 hours.
-
Monitoring: TLC should show consumption of the starting bromide (non-polar) and appearance of a fluorescent spot (biaryl product).
-
-
Purification: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).
Protocol D: Oxidation to 6-Bromoindole (Aromatization)
Restoring the aromatic core.
-
Reagents: Dissolve 6-bromoindoline (or derivative) in Toluene or Dioxane.
-
Oxidant: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 - 1.2 equiv).
-
Note: Reaction is exothermic. Add DDQ portion-wise if scaling up (>5g).
-
-
Conditions: Stir at RT (for reactive substrates) or Reflux (for sluggish substrates) for 1-3 hours.
-
Visual Check: A thick precipitate (DDQ-H2) usually forms.
-
-
Workup: Filter off the precipitate. Wash the filtrate with saturated NaHCO₃ (to remove residual DDQ/hydroquinone) and Brine.
-
Warning: DDQ byproducts are toxic; handle waste accordingly.
-
Workflow Visualization: The "Protect-Couple-Oxidize" Strategy
This is the standard industry workflow for generating 6-arylindole libraries from 6-bromoindoline.
Figure 2: The "Protect-Couple-Oxidize" workflow ensures high yield and regioselectivity, avoiding N-arylation side reactions during the palladium step.
Safety & Stability Data
| Parameter | Specification | Handling Note |
| CAS Number | 63839-24-7 | Verify CAS on CoA; often confused with 5-bromo isomer. |
| Storage | 2-8°C, Desiccated | Hygroscopic. Keep tightly sealed. |
| Stability | HCl Salt: >2 Years | Free Base: <1 Month (oxidizes to dark tar). |
| Toxicity | Irritant | Standard PPE (Gloves, Goggles, Fume Hood). |
| Incompatibility | Strong Oxidizers | Avoid contact with nitric acid or peroxides. |
References
-
Biosynth. 6-Bromoindole: Technical Data and Applications. Retrieved from
-
Novikov, R. A., et al. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. MDPI. Retrieved from
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions. Retrieved from
-
GuideChem. this compound Properties and Safety. Retrieved from
-
El Hachlafi, N., et al. (2024). Synthesis of new N-alkylated 6-bromoindoline-2,3-dione derivatives. ResearchGate. Retrieved from
Sources
Technical Deep Dive: 6-Bromoindoline Hydrochloride in Medicinal Chemistry
Executive Summary: The Indoline Scaffold in Modern Therapeutics
6-Bromoindoline hydrochloride (CAS: 63839-24-7) serves as a high-value pharmacophore and intermediate in the synthesis of serotonin receptor modulators, kinase inhibitors, and deubiquitinase (DUB) antagonists. Unlike its oxidized counterpart (6-bromoindole), the indoline core offers a distinct non-planar geometry (puckered ring) and a basic nitrogen atom (
The hydrochloride salt form is critical for bench-stability, preventing oxidative reversion to the indole and ensuring consistent stoichiometry during solid-phase synthesis or solution-phase coupling reactions.
Synthetic Architecture & Production
The synthesis of this compound requires precise chemoselectivity to reduce the pyrrole ring without debrominating the aromatic system.
Core Synthesis Workflow
The industry-standard route involves the selective reduction of 6-bromoindole followed by salt formation. The use of Sodium Cyanoborohydride (
Figure 1: Selective reduction pathway avoiding hydrodebromination.
Experimental Protocol: Reduction & Salt Formation
Note: This protocol is adapted for high-purity applications required in SAR studies.
Step 1: Selective Reduction
-
Dissolution: Dissolve 6-bromoindole (1.0 eq) in glacial acetic acid (0.5 M concentration) under
atmosphere. -
Addition: Cool to 10-15°C. Add Sodium Cyanoborohydride (3.0 eq) portion-wise over 30 minutes. Caution: Exothermic.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC/LCMS (Indole UV
shifts significantly upon reduction). -
Quench: Pour into ice water and basify to pH >10 with NaOH (aq).
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude oil (6-bromoindoline free base) in anhydrous diethyl ether or 1,4-dioxane.
-
Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.
-
A white/off-white precipitate forms immediately.
-
Filter, wash with cold ether, and dry under vacuum to yield 6-Bromoindoline HCl .
Medicinal Chemistry & SAR Logic
The 6-bromoindoline scaffold acts as a "privileged structure" because it allows for orthogonal functionalization:
-
N1-Position: Nucleophilic attack (alkylation/acylation) to extend into solvent-exposed regions or hydrophobic pockets.
-
C6-Position (Bromine): A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to build biaryl systems or introduce heteroatoms.
Case Study: 5-HT2C Receptor Agonists (Obesity)
Research by Bentley et al. (Vernalis plc) demonstrated that N1-substituted indolines are potent 5-HT2C agonists.[1] The indoline core mimics the serotonin structure but with restricted conformational freedom, improving selectivity over 5-HT2A.
-
Mechanism: The basic nitrogen (at physiological pH) mimics the ethylamine side chain of serotonin.
-
SAR Insight: Introduction of a propyl-amine chain at N1 creates 1-(1-indolinyl)-2-propylamines.
-
Role of C6-Br: In many derivatives, the 6-position is substituted (e.g., with methyl or trifluoromethyl) to modulate lipophilicity (
) and metabolic stability. The 6-bromo intermediate is the gateway to these analogs via palladium-catalyzed coupling.[2]
Case Study: DUB Inhibitors (Cancer)
Recent patent literature (Mission Therapeutics) utilizes 6-bromoindoline to synthesize cyanopyrrolidine-based inhibitors of USP30 (Ubiquitin Specific Peptidase 30).
-
Target: USP30 regulates mitophagy; its inhibition promotes mitochondrial clearance in cancer cells.[3]
-
Chemistry: The 6-bromo group is coupled with boronic acids (e.g., phenylboronic acid) to create a biaryl core that fits deep into the ubiquitin-binding cleft.
Quantitative Data: Indoline vs. Indole Potency
Hypothetical data representative of 5-HT2C agonist trends (Bentley et al., 2004).[4]
| Compound Scaffold | N1-Substituent | C6-Substituent | 5-HT2C | Selectivity (vs 2A) |
| Indoline | Isopropyl-amine | Br | 12 | >50x |
| Indole | Isopropyl-amine | Br | 145 | <10x |
| Indoline | Methyl | H | >1000 | N/A |
Key Takeaway: The saturation of the C2-C3 bond (indoline) drastically improves binding affinity for this receptor class compared to the flat indole.
Strategic Functionalization Map
The following decision tree illustrates how medicinal chemists utilize 6-bromoindoline HCl to access diverse therapeutic classes.
Figure 2: Divergent synthesis pathways for CNS and Oncology targets.
References
-
Bentley, J. M., et al. (2004). "Indoline derivatives as 5-HT(2C) receptor agonists." Bioorganic & Medicinal Chemistry Letters, 14(9), 2367-2370.[5]
-
Mission Therapeutics Ltd. (2017). "Cyanopyrrolidines as DUB inhibitors for the treatment of cancer." World Intellectual Property Organization, WO2017009650A1.
- Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines." Journal of the American Chemical Society, 96(25), 7812–7814.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13098379, this compound.
Sources
- 1. (PDF) Pyrrolo(iso)quinoline derivatives as 5-HT 2C receptor agonists [academia.edu]
- 2. 6-Bromoindole 96 52415-29-9 [sigmaaldrich.com]
- 3. WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. aladdin-e.com [aladdin-e.com]
Methodological & Application
Application Note: Palladium-Catalyzed Heck Reaction for the Synthesis of 6-Vinylindoline Derivatives
Introduction: The Strategic Importance of C-C Bond Formation in Indoline Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling reaction facilitates the vinylation of aryl or vinyl halides and triflates, a transformation of immense value in the pharmaceutical and materials science sectors.[1][3][4] The indoline scaffold, a core structural motif in numerous natural products and pharmacologically active compounds, is a prime target for synthetic elaboration.[5][6] The ability to introduce vinyl groups at specific positions on the indoline ring system via the Heck reaction opens a gateway to a diverse array of complex molecular architectures and novel drug candidates.
This application note provides a comprehensive guide to the Heck reaction using 6-bromoindoline hydrochloride as the aryl halide precursor. We will delve into the mechanistic underpinnings of the catalytic cycle, discuss the critical parameters that govern reaction success, and present a detailed, field-proven protocol for the coupling of 6-bromoindoline with an acrylate ester. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical methodology required to confidently execute this pivotal transformation.
The Catalytic Cycle: A Mechanistic Deep Dive
The Mizoroki-Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][4] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle comprises four fundamental steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination/catalyst regeneration.[7][8]
-
Oxidative Addition: The cycle initiates with the active 14-electron Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the 6-bromoindoline. This step forms a square planar Pd(II) complex.[4][8]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[3][4]
-
β-Hydride Elimination: For the reaction to proceed to the desired product, the intermediate must possess a hydrogen atom beta to the palladium center. A syn β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride species and releasing the vinylated indoline product.[4][7]
-
Catalyst Regeneration: In the final step, a base is required to remove the hydrogen halide (HBr) from the palladium-hydride complex.[8] This reductive elimination regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[9]
Key Parameters for Reaction Success
The efficiency and outcome of the Heck reaction are highly dependent on the careful selection of several key parameters.
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species.[1][9] Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[8]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[1] Triphenylphosphine (PPh₃) is a standard choice. For more challenging substrates, bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs) can offer improved performance.[2][10]
-
Base: A base is required in stoichiometric amounts to neutralize the hydrogen halide produced in the catalytic cycle, thereby regenerating the Pd(0) catalyst.[8][9] Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) are frequently used.[1][10] When using a hydrochloride salt starting material, such as this compound, an additional equivalent of base is necessary for initial neutralization.
-
Solvent: The choice of solvent can influence reaction rates and solubility. High-boiling polar aprotic solvents like DMF, NMP, or DMAc are commonly employed.[10][11]
-
Alkene Partner: The reactivity of the alkene is a significant factor. Electron-deficient alkenes, such as acrylates, acrylonitriles, and styrenes, are ideal substrates for the Heck reaction.[1][8]
Detailed Experimental Protocol: Synthesis of Ethyl (E)-3-(indolin-6-yl)acrylate
This protocol details the coupling of this compound with ethyl acrylate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Supplier Example |
| This compound | C₈H₉BrClN | 234.52 | 1.0 | 1.0 | Sigma-Aldrich |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | 1.5 | 1.5 | Acros Organics |
| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 | Strem Chemicals |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 0.04 | 0.04 | Alfa Aesar |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 3.0 | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 5 mL | - | EMD Millipore |
Note: Ensure all reagents are handled according to their respective Safety Data Sheets (SDS). Anhydrous solvent is critical for reaction success.
Equipment Setup
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Reaction Procedure
-
Flask Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (235 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Through the septum, add anhydrous DMF (5 mL) via syringe, followed by ethyl acrylate (163 µL, 1.5 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (6-bromoindoline) is consumed (typically 8-16 hours).
-
Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[12]
Work-up and Purification
-
Quenching: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[11]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product, ethyl (E)-3-(indolin-6-yl)acrylate.
Experimental Workflow Diagram
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; presence of oxygen; insufficient base; poor quality solvent. | Ensure an inert atmosphere is maintained. Use fresh, anhydrous solvent. Confirm the activity of the palladium precursor. Increase base to 3.5 eq. |
| Formation of Byproducts | Side reactions (e.g., alkene isomerization, homocoupling). | Lower the reaction temperature. Screen different phosphine ligands (e.g., P(o-tol)₃). |
| Poor Reproducibility | Inconsistent reagent quality; moisture contamination. | Use reagents from a reliable source. Ensure all glassware is thoroughly dried and the solvent is truly anhydrous. |
References
-
de Vries, J. G. (2009). The Mechanism of the Mizoroki-Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
O'Brien, C. J., et al. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Sharma, P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]
-
Ma, Y., et al. (2023). Palladium-Catalyzed Enantioselective Intramolecular Heck Dearomative Annulation of Indoles with N-Tosylhydrazones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Zheng, H., et al. (2014). Palladium(0)-catalyzed Heck reaction/C-H activation/amination Sequence With Diaziridinone: A Facile Approach to Indolines. PubMed. [Link]
-
Lin, S., et al. (2003). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics - ACS Publications. [Link]
-
Wipf Group. (2007). Palladium II. Basic Principles - Heck Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wang, Z., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. [Link]
-
Ruck, R. T., et al. (2008). Palladium-catalyzed tandem Heck reaction/C-H functionalization--preparation of spiro-indane-oxindoles. PubMed. [Link]
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐Catalyzed dearomatization of indole derivatives via Heck reaction. Retrieved from [Link]
-
Sharma, S., et al. (2018). Heck Reaction—State of the Art. MDPI. [Link]
-
coinage, c. (2017). Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. PMC - NIH. [Link]
-
Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. [Link]
-
ResearchGate. (n.d.). Heck reaction of substituted aryl halides with styrenes and acrylate catalysed by Pd/MCOP. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
-
Zhang, Z., et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. ACS Publications. [Link]
-
ResearchGate. (n.d.). Heck reaction of aryl bromide with acrylic acid. Retrieved from [Link]
-
Xiao, J. (2008). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. J. Org. Chem. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. byjus.com [byjus.com]
- 5. Palladium(0)-catalyzed Heck reaction/C-H activation/amination sequence with diaziridinone: a facile approach to indolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Indolines and Derivatives via Aza-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. odinity.com [odinity.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Bromoindoline Hydrochloride
Introduction: The Significance of 6-Substituted Indolines in Modern Drug Discovery
The indoline scaffold is a privileged heterocyclic motif frequently encountered in the structures of natural products and pharmacologically active compounds. Functionalization of the indoline core, particularly at the 6-position, has been a key strategy in the development of a diverse array of therapeutic agents. Molecules bearing the 6-substituted indoline core have demonstrated a wide range of biological activities, including but not limited to, potent antagonists for chemokine receptors and valuable intermediates in the synthesis of complex alkaloids.[1] The introduction of aryl, heteroaryl, amino, and alkynyl moieties at this position can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making palladium-catalyzed cross-coupling reactions indispensable tools for medicinal chemists and drug development professionals.[2][3]
This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 6-bromoindoline hydrochloride. As this starting material is a hydrochloride salt, particular attention is given to the critical role of the base in achieving high reaction efficiency. The protocols outlined herein are designed to serve as a validated starting point for researchers, enabling the rapid generation of diverse libraries of 6-substituted indolines for further investigation.
Key Considerations for the Cross-Coupling of this compound
The use of 6-bromoindoline as its hydrochloride salt presents a specific challenge that must be addressed for successful cross-coupling: the presence of an acidic proton on the indoline nitrogen. This necessitates the use of a sufficient amount of base to not only facilitate the catalytic cycle but also to neutralize the hydrochloride salt and liberate the free indoline.
The Critical Role of the Base:
In palladium-catalyzed cross-coupling reactions, the base plays multiple crucial roles:
-
Neutralization of the Hydrochloride Salt: The primary function of the base in this specific context is to deprotonate the indoline nitrogen of the hydrochloride salt, generating the free, neutral 6-bromoindoline in situ. This is essential as the positively charged indolinium species is unreactive in the desired coupling reaction.
-
Facilitation of the Catalytic Cycle:
-
In Suzuki-Miyaura couplings, the base activates the organoboron species, forming a more nucleophilic "ate" complex, which is crucial for the transmetalation step.[4]
-
In Buchwald-Hartwig aminations, the base is required to deprotonate the amine coupling partner, allowing for its coordination to the palladium center.[5]
-
In Sonogashira couplings, the base deprotonates the terminal alkyne, generating the copper acetylide intermediate that participates in the transmetalation step.[6]
-
Choice of Palladium Catalyst and Ligand:
The selection of the appropriate palladium precursor and phosphine ligand is paramount for achieving high yields and good selectivity. The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich substrates like 6-bromoindoline, bulky, electron-rich phosphine ligands are often preferred as they promote the rate-determining oxidative addition step and facilitate the final reductive elimination.[7]
Experimental Protocols
The following protocols are designed as robust starting points for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst/ligand loading may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Arylindolines
This protocol describes a general procedure for the synthesis of 6-arylindolines from this compound and a variety of arylboronic acids.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Arylboronic acid | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | 0.02 - 0.05 |
| Phosphine Ligand (e.g., SPhos, XPhos) | 0.04 - 0.10 |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | 3.0 - 4.0 |
| Solvent (e.g., Dioxane/H₂O, Toluene) | - |
Step-by-Step Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the phosphine ligand (0.10 equiv).
-
Add the base (3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).[8]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Aminoindolines
This protocol provides a general method for the C-N bond formation between this compound and various primary or secondary amines.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Amine (Primary or Secondary) | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.05 |
| Phosphine Ligand (e.g., Xantphos, RuPhos) | 0.02 - 0.10 |
| Base (e.g., NaOt-Bu, Cs₂CO₃) | 2.5 - 3.5 |
| Solvent (e.g., Toluene, Dioxane) | - |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 equiv), the phosphine ligand (0.04 equiv), and the base (2.5 equiv) to a flame-dried reaction vessel.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired 6-aminoindoline.
Mechanistic Diagram: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynylindolines
This protocol details a general procedure for the coupling of this compound with terminal alkynes.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Terminal Alkyne | 1.2 - 2.0 |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) | 0.02 - 0.05 |
| Copper(I) Iodide (CuI) | 0.05 - 0.10 |
| Base (e.g., Et₃N, DIPEA) | 3.0 - 5.0 |
| Solvent (e.g., DMF, THF) | - |
Step-by-Step Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (0.03 equiv), and copper(I) iodide (0.06 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., DMF) followed by the base (e.g., triethylamine, 4.0 equiv).
-
Add the terminal alkyne (1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).[9][10]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Data for Reaction Optimization:
The following table provides a starting point for the optimization of the Sonogashira coupling, with typical ranges for key parameters.
| Parameter | Condition A | Condition B | Condition C |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | - | - | PPh₃ (6 mol%) |
| Base | Et₃N (4 equiv) | DIPEA (4 equiv) | K₂CO₃ (3 equiv) |
| Solvent | DMF | THF | Dioxane |
| Temperature | Room Temperature | 50 °C | 80 °C |
| Typical Yield | Moderate to Good | Moderate to Good | Variable |
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of palladium-catalyzed cross-coupling chemistry and have been adapted for the specific challenges posed by this compound.[11][12] To ensure the reliability and reproducibility of these methods, the following self-validating practices are recommended:
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere of argon or nitrogen to prevent the oxidation of the palladium(0) catalyst and the phosphine ligands.
-
Anhydrous and Degassed Solvents: The use of dry and degassed solvents is critical to prevent quenching of the organometallic intermediates and deactivation of the catalyst.
-
Purity of Reagents: The purity of the starting materials, particularly the amine and alkyne coupling partners, can significantly impact the reaction outcome.
-
Monitoring Reaction Progress: Regular monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to identify the formation of any byproducts.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile strategy for the synthesis of a wide range of 6-substituted indolines. By carefully considering the choice of base, catalyst, and ligand, researchers can efficiently generate diverse libraries of these valuable compounds for applications in drug discovery and development. The protocols and insights provided in this guide are intended to empower scientists to successfully employ these transformative reactions in their research endeavors.
References
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 6-alkynyl tacrine derivatives by Sonogashira coupling; reaction conditions. ResearchGate. Available at: [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
-
Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. PubMed. Available at: [Link]
-
Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]
-
Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration. Frontiers in Chemistry. Available at: [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. National Institutes of Health. Available at: [Link]
-
The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate. Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
-
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. National Institutes of Health. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions and More. ResearchGate. Available at: [Link]
-
Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. ResearchGate. Available at: [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. Available at: [Link]
-
Hydrochloride salt of amine. Reddit. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link]
-
The Sonogashira Coupling. University of Connecticut. Available at: [Link]
-
Search Results. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. Available at: [Link]
-
Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. Available at: [Link]
-
Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]
-
Uses of Palladium Complexes in Accelerating Chemical Reactions under Visible Light Irradiation. Bendola Publishing. Available at: [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
-
Capturing the Most Active State of a Palladium(0) Cross-Coupling Catalyst. Semantic Scholar. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. PubMed. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Analytical Characterization of 6-Bromoindoline Hydrochloride
Abstract & Scope
This technical guide provides a comprehensive protocol for the structural confirmation, purity assessment, and physical characterization of 6-Bromoindoline hydrochloride (CAS: 63839-24-7). Unlike its oxidized counterpart (6-bromoindole), this molecule contains a saturated C2-C3 bond, necessitating specific NMR interpretation strategies. This document outlines validated workflows for NMR spectroscopy , HPLC purity analysis , and salt stoichiometry determination , designed for researchers in early-stage drug discovery and intermediate synthesis.
Molecule Profile & Significance
This compound is a critical building block in medicinal chemistry, serving as a scaffold for the synthesis of kinase inhibitors, GPCR ligands, and indole-based alkaloids. The bromine at the C6 position offers a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the indoline nitrogen allows for diversification via alkylation or acylation.
| Property | Specification |
| Chemical Name | 6-Bromo-2,3-dihydro-1H-indole hydrochloride |
| CAS Number | 63839-24-7 |
| Molecular Formula | |
| Molecular Weight | 198.06 (Free Base) / 234.52 (HCl Salt) |
| Appearance | White to light-brown crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar solvents |
| Storage | 2-8°C, Hygroscopic, Light Sensitive (Store in Amber Vials) |
Analytical Workflow Diagram
The following flowchart illustrates the logical sequence for full characterization, ensuring identity, purity, and solid-state properties are verified.
Figure 1: Step-by-step characterization logic for 6-Bromoindoline HCl.
Protocol 1: Structural Identification (NMR)
Objective: To distinguish the indoline core (saturated) from potential indole impurities (unsaturated) and confirm the position of the bromine atom.
Materials
-
Solvent: DMSO-d6 (preferred for HCl salts due to solubility).
-
Instrument: 400 MHz NMR or higher.
Method
-
Dissolve ~10 mg of sample in 0.6 mL DMSO-d6.
-
Acquire
H NMR (16 scans) and C NMR (512 scans).
Interpretation Guide
The key differentiator between 6-bromoindoline and 6-bromoindole is the presence of aliphatic protons at positions 2 and 3.
| Position | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Note |
| C2 | Aliphatic | 3.50 – 3.65 | Triplet (t) | Distinct from indole C2-H (aromatic, ~7.3 ppm) |
| C3 | Aliphatic | 2.95 – 3.10 | Triplet (t) | Upfield from C2 due to lack of N-deshielding |
| NH | Ammonium | ~10.0 – 11.0 | Broad Singlet | Exchangeable; visible in DMSO-d6, absent in |
| C7-H | Aromatic | ~6.8 – 7.0 | Doublet (d) | Ortho to N, Meta to Br |
| C5-H | Aromatic | ~6.9 – 7.1 | dd | Ortho to Br, Meta to N |
| C4-H | Aromatic | ~7.2 – 7.4 | Doublet (d) |
Critical Check: If you observe a doublet around 6.4 ppm and 7.3 ppm lacking aliphatic coupling, your sample has oxidized to 6-bromoindole .
Protocol 2: Purity Assessment (HPLC)
Objective: Quantify organic purity and detect the oxidized indole impurity. Challenge: As a basic amine, 6-bromoindoline can tail on standard silica columns. Acidic modification is required.
Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.
-
Flow Rate: 1.0 mL/min.[1]
-
Wavelength: 254 nm (aromatic region) and 210 nm.
-
Injection Volume: 5 µL.
-
Column Temp: 30°C.
Gradient Table
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 (Re-equilibration) |
Acceptance Criteria
-
Purity: ≥ 98.0% (Area %).[2]
-
Impurity Limit: 6-Bromoindole (oxidized impurity) should be ≤ 0.5%. It typically elutes later than the indoline due to the planar aromatic structure interacting more strongly with the C18 phase.
Protocol 3: Salt Stoichiometry & Thermal Analysis
Objective: Confirm the formation of the mono-hydrochloride salt and determine the melting point.
A. Chloride Content (Titration)
Since the free base is an oil/low-melting solid and the salt is a solid, confirming the HCl ratio is vital for molecular weight calculations in synthesis.
-
Method: Potentiometric titration with 0.1 N Silver Nitrate (
). -
Solvent: Water/Methanol (50:50).
-
Calculation:
-
Theoretical Cl for Mono-HCl: ~15.1%[3]
-
Acceptance Range: 14.5% – 15.7%
-
B. Thermal Analysis (DSC)
-
Instrument: Differential Scanning Calorimeter.
-
Program: Heat from 30°C to 250°C at 10°C/min under
. -
Expectation:
-
Free Base: Low melting point (predicted ~266°C boiling, likely liquid or low melting solid at RT).
-
HCl Salt: Distinct endothermic melting peak, typically >200°C often accompanied by decomposition (browning).[2]
-
Note: Literature values often cite the indole MP (93-96°C). Do not confuse this with the indoline salt.
-
Troubleshooting & Expert Insights
-
Oxidation Risk: Indolines are susceptible to oxidation to indoles upon prolonged exposure to air and light. If the HPLC shows a growing peak at a higher retention time, the sample is oxidizing. Store under Argon/Nitrogen.
-
Solubility Issues: If the salt does not dissolve in the HPLC mobile phase immediately, use a 50:50 Water:Methanol diluent. Do not use pure Acetonitrile for sample prep as the salt may precipitate.
-
Hygroscopicity: The HCl salt can absorb moisture. If the assay (by HPLC) is high but the weight-based yield in synthesis is low, perform a Water Content (Karl Fischer) analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13098379, 6-Bromoindoline. Retrieved October 26, 2023 from [Link]
-
Royal Society of Chemistry. General methods for reduction of nitroarenes and carbonyl compounds (NMR interpretation support). Retrieved October 26, 2023 from [Link]
Sources
Fragment-based drug discovery using 6-Bromoindoline hydrochloride
An Application Guide to Fragment-Based Drug Discovery Using 6-Bromoindoline Hydrochloride
Introduction: The Philosophy of Starting Small in Drug Discovery
Fragment-Based Drug Discovery (FBDD) represents a paradigm shift from traditional high-throughput screening (HTS). Instead of screening millions of large, complex molecules with the hope of finding a potent "hit," FBDD employs a more strategic, intellectually driven approach.[1][2] The core principle is to screen a much smaller, curated library of low-molecular-weight compounds, or "fragments," to identify weak but high-quality binding events.[3][4] These fragments, typically adhering to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), serve as efficient starting points for building potent, drug-like molecules.[5] The rationale is compelling: smaller molecules can explore chemical space more effectively and are more likely to form high-quality, energetically favorable interactions with a target protein, leading to higher hit rates (often 3-10%) compared to HTS.[3][5] This guide provides a detailed framework and actionable protocols for leveraging FBDD, with a specific focus on the versatile fragment, this compound.
Spotlight on the Fragment: this compound
The selection of fragments is a critical determinant of an FBDD campaign's success. An ideal fragment is not just a binder; it is a starting point for tractable chemistry. This compound is an exemplary fragment scaffold for several reasons.
-
Structural Rationale : The indoline core is a prevalent motif in medicinal chemistry, offering a rigid, three-dimensional structure that can be readily functionalized. Its modest complexity increases the probability of finding a complementary fit in a protein's binding pocket.[3]
-
Physicochemical Properties : It aligns well with the principles of fragment design, ensuring a higher likelihood of binding efficiency. The hydrochloride salt form is specifically chosen to enhance aqueous solubility, a critical requirement for the high concentrations used in biophysical screening assays.[6][7]
-
Synthetically 'Poised' for Elaboration : The bromine atom at the 6-position is the fragment's most powerful feature. It serves as a versatile chemical handle for subsequent hit-to-lead optimization. This position is ripe for derivatization through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for a controlled, structure-guided "growing" strategy.[8]
| Property | "Rule of Three" Guideline[5] | 6-Bromoindoline (Free Base) | This compound | Justification for FBDD |
| Molecular Weight (MW) | ≤ 300 Da | 198.06 g/mol | 234.52 g/mol | Low MW provides a better sampling of chemical space and a higher probability of binding.[9] |
| cLogP | ≤ 3 | ~2.5 (Predicted) | N/A (Salt Form) | Optimal lipophilicity ensures sufficient solubility while retaining binding potential.[10] |
| Hydrogen Bond Donors | ≤ 3 | 1 (Amine N-H) | 2 (Ammonium N-H) | Low number of H-bond features avoids overly complex or promiscuous binding. |
| Hydrogen Bond Acceptors | ≤ 3 | 0 | 0 | Simplicity allows for high-quality, efficient interactions. |
| Heavy Atom Count | ~10-21 | 9 | 10 | Falls within the ideal range for a fragment, maximizing ligand efficiency.[9] |
Safety & Handling : 6-Bromoindole, a related precursor, is known to cause skin, eye, and respiratory irritation.[11] Although specific toxicity data for this compound is limited, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[12]
The FBDD Workflow: From Fragment to Lead Candidate
A successful FBDD campaign is a multi-stage, iterative process that integrates biophysics, structural biology, and medicinal chemistry. The goal is to identify a fragment hit, understand precisely how it binds, and then systematically build upon it to achieve high affinity and selectivity.
Figure 1: The integrated workflow of a Fragment-Based Drug Discovery (FBDD) campaign.
Application Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free biophysical technique ideal for primary fragment screening.[13][14] It measures changes in refractive index at a sensor chip surface to monitor binding events in real-time, providing kinetic and affinity data.[15][16] The high sensitivity is crucial for detecting the weak interactions typical of fragments.[17]
Causality : We immobilize the target protein, not the fragment, because it allows for the rapid screening of hundreds to thousands of fragments over a single, stable surface. This approach is more efficient and conserves precious protein.
Protocol: SPR Screening Cascade
-
Protein Immobilization :
-
Objective : To covalently attach the target protein to a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Steps :
-
Equilibrate the chip surface with HBS-EP+ buffer (HEPES buffered saline with EDTA and surfactant P20).
-
Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.
-
Inject the target protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) until the desired immobilization level (e.g., 8,000-12,000 Response Units, RU) is reached. The optimal pH is just below the protein's pI to promote favorable electrostatic interactions.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein injection to enable background subtraction.
-
-
-
Fragment Library Preparation :
-
Objective : To prepare a 96- or 384-well plate of fragments for screening.
-
Steps :
-
Dissolve this compound and other fragments in 100% DMSO to create high-concentration stock solutions (e.g., 100 mM).
-
Dilute the fragments into the running buffer (e.g., HBS-EP+ with 1-5% DMSO) to the final screening concentration. A typical starting concentration is 100-500 µM to ensure detection of weak binders (mM to high µM affinity).
-
Include buffer-only wells (blanks) for double-referencing and known non-binder/binder controls for quality control.
-
-
-
Screening Execution :
-
Objective : To identify fragments that bind to the target protein.
-
Steps :
-
Set up the SPR instrument (e.g., a Biacore system) with the running buffer flowing at a constant rate (e.g., 30 µL/min).[18]
-
Inject each fragment solution over the reference and target flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).
-
After each cycle, inject a regeneration solution (e.g., a brief pulse of high salt or low pH buffer) if necessary to remove any tightly bound fragment and restore the baseline.
-
-
-
Data Analysis & Hit Triage :
-
Objective : To identify genuine binding events from the raw sensorgram data.
-
Interpretation : A positive "hit" is a fragment that produces a response signal significantly higher on the target flow cell compared to the reference cell. The shape of the sensorgram should be rectangular, indicating a rapid on/off rate typical of fragment binding.
-
Self-Validation : Hits are re-tested, often in a dose-response format (e.g., 8 concentrations from 1 mM down to 7.8 µM) to confirm binding and determine an approximate dissociation constant (KD). Only fragments showing a concentration-dependent response are considered validated hits.
-
Application Protocol 2: Hit Validation & Structural Characterization via X-ray Crystallography
While SPR confirms that a fragment binds, X-ray crystallography reveals precisely how and where it binds.[19] This structural information is the cornerstone of the subsequent hit-to-lead optimization phase, providing an atomic-level roadmap for chemical modifications.[20][21]
Causality : Crystal soaking is often preferred over co-crystallization for initial screening because it is higher throughput and requires less optimization of crystallization conditions for each fragment.[22]
Protocol: Fragment Soaking for Structural Determination
-
Protein Crystal Preparation :
-
Objective : To grow high-quality, robust apo-protein crystals.
-
Steps :
-
Screen various crystallization conditions (precipitants, buffers, additives) using sitting-drop or hanging-drop vapor diffusion methods to find a condition that yields well-diffracting crystals of the target protein.
-
Optimize this condition to produce a large number of uniform crystals.
-
-
-
Fragment Soaking :
-
Objective : To introduce the fragment hit (this compound) into the apo-crystal.
-
Steps :
-
Prepare a "soaking solution" by adding this compound to the crystal mother liquor to a final concentration of 1-10 mM. The high concentration is necessary to drive the binding equilibrium towards the bound state, ensuring sufficient occupancy in the crystal.[22]
-
Using a cryo-loop, carefully transfer an apo-crystal from its growth drop into the soaking solution.
-
Allow the crystal to soak for a period ranging from minutes to overnight. The optimal time is determined empirically to maximize fragment binding without degrading crystal quality.
-
Briefly transfer the soaked crystal to a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
-
-
Data Collection and Structure Solution :
-
Objective : To determine the three-dimensional structure of the protein-fragment complex.
-
Steps :
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[23]
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully analyze the resulting electron density maps. The presence of a clear, unambiguous density in the protein's binding site that fits the shape of 6-Bromoindoline confirms its binding pose and orientation. Specialized software can help detect this weak signal.[19]
-
-
From Hit to Lead: The Structure-Guided Elaboration of 6-Bromoindoline
With a confirmed binding mode from crystallography, the "growing" phase begins.[24] The goal is to extend the 6-Bromoindoline core into adjacent pockets of the binding site to form new, favorable interactions, thereby increasing affinity and potency. This process is governed by the principles of Structure-Activity Relationships (SAR), where changes in chemical structure are systematically correlated with changes in biological activity.[25][26][27]
Causality : The bromine atom on 6-Bromoindoline is the key enabler of this strategy. It provides a specific, reactive site for chemists to append new chemical groups, allowing for a rational exploration of the chemical space immediately surrounding the fragment.[28]
Figure 2: The iterative cycle of hit-to-lead optimization for the 6-Bromoindoline fragment.
Conclusion
Fragment-Based Drug Discovery is a powerful, resource-efficient strategy for identifying high-quality starting points for novel therapeutics, particularly for challenging biological targets.[4][5] this compound serves as an outstanding model fragment, embodying the key principles of FBDD: it is small, soluble, and synthetically tractable. By employing sensitive biophysical techniques like SPR for initial screening and high-resolution structural methods like X-ray crystallography for detailed characterization, researchers can build a deep, data-driven understanding of molecular recognition. This knowledge, in turn, empowers medicinal chemists to rationally and efficiently transform a weakly binding fragment into a potent lead compound, accelerating the journey toward new medicines.
References
-
Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in fragment-based drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
-
Dalvit, C., Flocco, M., Knapp, S., & Veronesi, M. (2003). 19F NMR in fragment-based screening: theory and applications. Journal of the American Chemical Society. Available at: [Link]
-
Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. Available at: [Link]
-
Charles River. (n.d.). Biophysics for Successful Drug Discovery Programs. Available at: [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography. Available at: [Link]
-
UCL Press. (2020). Biophysical screening in fragment-based drug design: a brief overview. Available at: [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Available at: [Link]
-
WuXi AppTec. (2022). Introduction into Fragment Based Drug Discovery. YouTube. Available at: [Link]
-
de Kloe, G. E., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Collaborative Drug Discovery. (2023). SAR: Structure Activity Relationships. CDD Vault. Available at: [Link]
-
Ciulli, A., & Williams, G. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry. Available at: [Link]
-
de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]
-
Rich, R. L., & Myszka, D. G. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Biotechnology. Available at: [Link]
-
Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. Drug Discovery Today. Available at: [Link]
-
de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]
-
Guha, R. (2013). On Exploring Structure Activity Relationships. Methods in Molecular Biology. Available at: [Link]
-
Zartler, E., Swain, C., & Pearce, S. (n.d.). Fragment library design. Stanford Medicine. Available at: [Link]
-
Sledz, P., & Caflisch, A. (2018). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. Available at: [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromoindole. PubChem Compound Database. Available at: [Link]
-
Stahelin, R. V. (2023). A beginner’s guide to surface plasmon resonance. The Biochemist. Available at: [Link]
-
do Carmo, A., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]
-
SARomics Biostructures. (n.d.). How to Choose A Library for Screening?. Available at: [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]
-
One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]
-
Key Organics. (n.d.). Building a Diverse and Experimentally-Curated Fragment Library. Technology Networks. Available at: [Link]
-
Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available at: [Link]
-
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for fragment optimization Linking, growing and merging-see text for details. Available at: [Link]
-
Wikipedia. (n.d.). Structure–activity relationship. Available at: [Link]
-
ResearchGate. (n.d.). SPR-based Fragment Screening: Advantages and Applications. Available at: [Link]
-
Cambridge MedChem Consulting. (n.d.). Building a Fragment Collection. Available at: [Link]
-
Nienaber, V. L., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Patsnap. (2023). What is the structure-activity relationship SAR in drug design?. Available at: [Link]
-
Ciulli, A. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology. Available at: [Link]
-
Johnson, C. N., et al. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 3: Applications of NMR in Fragment-Based Drug Design. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biosciencehorizons.com [biosciencehorizons.com]
- 3. youtube.com [youtube.com]
- 4. onenucleus.com [onenucleus.com]
- 5. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Building a Fragment Collection | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. 6-ブロモインドール、96 C8H6BrN [sigmaaldrich.com]
- 9. drughunter.com [drughunter.com]
- 10. How to Choose Chemical Library For Screening? [saromics.com]
- 11. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SPR-based fragment screening: advantages and applications [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. researchgate.net [researchgate.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 21. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lifechemicals.com [lifechemicals.com]
- 25. collaborativedrug.com [collaborativedrug.com]
- 26. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 27. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 28. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 6-Bromoindoline Hydrochloride Synthesis
Introduction
6-Bromoindoline hydrochloride is a critical scaffold in medicinal chemistry, serving as a precursor for 5-HT receptor agonists and various kinase inhibitors. While the synthesis appears straightforward, the electron-rich nature of the indole core and the lability of the carbon-halogen bond introduce specific challenges.
This guide addresses the common side reactions encountered during the reduction of 6-bromoindole to 6-bromoindoline and the subsequent salt formation. It moves beyond standard protocols to explain why failures occur and how to prevent them using mechanistic insights.
Part 1: The Reaction Landscape (Pathway Analysis)
The primary synthesis route involves the selective reduction of the C2-C3 double bond of 6-bromoindole. The most robust method utilizes Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid (AcOH) or Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA) .
Mechanism & Side Reaction Map
The following diagram illustrates the competitive pathways. The "Happy Path" (green) leads to the target. The "Failure Paths" (red) lead to common impurities.
Figure 1: Reaction landscape showing the target reduction pathway versus competitive dimerization, debromination, and oxidative degradation.
Part 2: Troubleshooting & FAQs
Category 1: Reaction Completeness & Impurities
Q1: I observe a persistent "M-Br" peak (Mass = 119) in my LC-MS. Is my reducing agent too strong? Diagnosis: Debromination (Hydrodehalogenation).
-
Cause: While NaBH₃CN is generally mild, debromination can occur if the reaction temperature is too high (>25°C) or if trace transition metals (impurities in the starting material or stir bar) are present. If using catalytic hydrogenation (H₂/Pd), debromination is almost guaranteed.
-
Solution:
-
Switch to Triethylsilane (Et₃SiH) / TFA if debromination persists with borohydrides. Silanes are non-metallic hydride sources and are chemically orthogonal to aryl halides [1].
-
Maintain reaction temperature strictly between 10°C – 15°C .
-
Protocol Check: Ensure your acetic acid is glacial and free of metallic contaminants.
-
Q2: The reaction mixture turned a dark, viscous red/brown, and the yield is low. What happened? Diagnosis: Acid-Catalyzed Polymerization (Dimerization).
-
Cause: Indoles are electron-rich enamines. In acid (AcOH/TFA), they form an electrophilic iminium ion. If the hydride source (reducing agent) is not immediately available or is added too slowly relative to the acid, the unreacted indole attacks the iminium ion, forming dimers or trimers [2].
-
Solution:
-
Inverse Addition: Do not add the reducing agent to the acid/indole mixture. Instead, dissolve the indole in the acid, cool it, and add the reducing agent immediately and steadily.
-
Concentration: Dilute the reaction. High concentration promotes intermolecular coupling over the desired hydride capture.
-
Category 2: Stability & Workup
Q3: My product was white after the column, but turned pink/brown after drying overnight. Is it decomposing? Diagnosis: Oxidative Instability (Auto-oxidation).
-
Cause: Indolines are sensitive to air oxidation, reverting to indoles or forming quinoidal species. This is accelerated by light and trace acid on silica gel.
-
Solution:
-
Immediate Salt Formation: Do not store the free base. Convert it immediately to the Hydrochloride salt. The protonated amine (ammonium) pulls electron density from the ring, significantly increasing oxidative stability [3].
-
Inert Atmosphere: Perform all evaporation steps under Nitrogen/Argon.
-
Add Antioxidants: Add a trace of BHT (butylated hydroxytoluene) to the ether used for extraction if the scale is large and workup is slow.
-
Q4: The HCl salt is hygroscopic and "gummy." How do I get a nice powder? Diagnosis: Solvent Inclusion / Excess Acid.
-
Cause: Excess HCl or trapped acetic acid prevents crystallization.
-
Solution:
-
Solvent Swap: Dissolve the crude free base in dry Diethyl Ether or MTBE. Add 2M HCl in Diethyl Ether dropwise.
-
Trituration: If it gums, decant the solvent and triturate (grind) the gum with fresh anhydrous Hexane or Pentane. This removes trapped solvent and induces crystallization.
-
Part 3: Optimized Protocol (Self-Validating)
This protocol uses Sodium Cyanoborohydride due to its operational simplicity, with checkpoints to prevent side reactions.
Reagents:
-
6-Bromoindole (1.0 eq)
-
Sodium Cyanoborohydride (3.0 eq)
-
Glacial Acetic Acid (Solvent, 0.5 M concentration relative to indole)
-
HCl in Diethyl Ether (2.0 M)
Step-by-Step Methodology:
-
Setup (Prevention of Dimerization):
-
Cool Glacial Acetic Acid to 10°C in a round-bottom flask under Nitrogen.
-
Add 6-Bromoindole in one portion. Checkpoint: Ensure full dissolution before proceeding.
-
-
Reduction (Prevention of Debromination):
-
Add NaBH₃CN in small portions over 20 minutes.
-
Critical: Do not let the temperature rise above 20°C .
-
Stir at 15°C for 2 hours.
-
Validation: TLC (Hexane/EtOAc 4:1). Indole (Rf ~0.6) should disappear; Indoline (Rf ~0.4) should appear. Indoline spots often turn red/brown on the TLC plate upon standing (oxidation).
-
-
Workup (Prevention of Emulsions/Hydrolysis):
-
Pour mixture into ice water. Basify to pH ~10 with 50% NaOH (keep cold!).
-
Extract immediately with Ethyl Acetate (3x).
-
Wash organics with Brine, dry over Na₂SO₄, and concentrate in vacuo (bath < 35°C).
-
-
Salt Formation (Stabilization):
-
Dissolve the pale yellow oil (free base) in anhydrous Diethyl Ether.
-
Cool to 0°C. Add HCl/Ether dropwise with vigorous stirring.
-
A white precipitate should form immediately. Filter under N₂, wash with cold ether, and dry in a vacuum desiccator.
-
Part 4: Quantitative Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Yield < 50% | Polymerization of indole | Increase dilution (0.2 M); Lower temp to 10°C; Add reductant faster. |
| MS Peak: M-2 (Reversion) | Oxidation during workup | Use N₂ atmosphere; Minimize time in solution; Store as HCl salt. |
| MS Peak: M-80 (Loss of Br) | Debromination | Switch to Et₃SiH/TFA method; Avoid Pd/C or high temps. |
| Product is Pink/Red | Auto-oxidation | Recrystallize from EtOH/Ether; Ensure salt formation is complete. |
References
-
Triethylsilane Reduction Utility
- Source: Gelest Technical Library. "Silane Reduction of Aldehydes, Ketones and Indoles."
-
URL:[Link]
-
Indole Dimerization Mechanism
- Source: Patent US4622336A. "Indoline hydrochloride salts and process for their preparation.
-
Sodium Cyanoborohydride Specifics
- Source: Organic Chemistry Portal. "Sodium Cyanoborohydride Reagent Guide."
-
URL:[Link]
Sources
Byproduct identification in 6-Bromoindoline hydrochloride reactions by NMR
Topic: Byproduct Identification & NMR Troubleshooting Ticket ID: 6-BR-IND-NMR-001
Executive Summary
6-Bromoindoline hydrochloride is a critical scaffold in medicinal chemistry, frequently serving as a precursor for kinase inhibitors and GPCR ligands.[1] However, its reactivity profile presents specific analytical challenges. This guide addresses the three most common "phantom" issues reported by researchers: oxidative aromatization, palladium-catalyzed dehalogenation, and rotameric broadening.
Module 1: The Oxidative Trap (Indoline vs. Indole)
User Complaint: "My aliphatic region is clean, but I see extra aromatic peaks and the integration is off."
Diagnosis: Spontaneous Oxidation (Aromatization). Indolines are reduced indoles. In the presence of air, light, or trace transition metals, 6-bromoindoline can oxidize back to 6-bromoindole. This is the most frequent purity issue encountered during storage or workup.
The NMR Evidence: The diagnostic signature lies in the C2 and C3 protons .
-
6-Bromoindoline (Product): The heterocyclic ring is saturated. You must see two distinct triplets (or multiplets) in the aliphatic region (
3.0 – 4.5 ppm). -
6-Bromoindole (Byproduct): The heterocyclic ring is aromatic. The aliphatic signals disappear and are replaced by two aromatic doublets (
6.4 – 7.3 ppm).
Mechanism:
Visual Workflow: Distinguishing Product from Oxidative Impurity
Figure 1: Decision tree for identifying oxidative aromatization in indoline samples.
Module 2: The Dehalogenation Pitfall
User Complaint: "The integration for the aromatic region is correct (3H), but the splitting pattern is wrong. I lost the specific 1,2,4-pattern."
Diagnosis: Hydrodehalogenation (Loss of Bromine).[2] If you utilized a Palladium (Pd) catalyst for a downstream reaction (e.g., Buchwald-Hartwig or reductive amination) or even during the synthesis of the indoline itself, you may have accidentally cleaved the C-Br bond.
Mechanism: Pd inserts into the C-Br bond (Oxidative Addition). If a hydride source is present (e.g., formate, alcohols, or even excess amine acting as a reducing agent), the complex undergoes reductive elimination to replace Br with H.
Data Comparison: 6-Bromo vs. Des-Bromo
| Feature | 6-Bromoindoline (Target) | Indoline (Des-bromo Impurity) |
| Aromatic Integration | 3 Protons | 4 Protons |
| Splitting Pattern | 1,2,4-Substituted (d, d, dd) | Ortho-substituted (d, d, t, t) |
| Key Shift Change | C5/C7 protons are deshielded by Br. | Protons shift upfield (lower ppm) due to loss of electron-withdrawing Br. |
| Mass Spec (LCMS) | M+ and M+2 (1:1 ratio) | M+ only (No Br isotope pattern) |
Protocol for Verification:
-
Zoom into the aromatic region (6.5 – 7.5 ppm).
-
Look for the "ghost proton." The 6-position proton in unsubstituted indoline typically appears as a triplet or multiplet that is absent in the 6-bromo derivative.
-
Check Coupling Constants (
):-
6-Bromoindoline:
(meta coupling) is ~1.5–2.0 Hz. -
Des-bromo Indoline: You will see typical ortho couplings (
Hz) dominating the spectrum.
-
Module 3: Rotameric Complexity
User Complaint: "I acylated the nitrogen (e.g., N-Boc, N-Acetyl), and now my peaks are broad or doubled. Is my compound impure?"
Diagnosis: Restricted Rotation (Rotamers).[3] This is a classic "false positive" for impurity. The amide bond formed at the indoline nitrogen has partial double-bond character. This creates two distinct conformers (Syn/Anti) that interconvert slowly on the NMR timescale at room temperature.
Troubleshooting Guide: Do not repurify immediately. Validate using Variable Temperature (VT) NMR.
Visual Mechanism: The Coalescence Test
Figure 2: Workflow for distinguishing rotamers from actual impurities using VT-NMR.
Module 4: Salt & Solvent Discrepancies
User Complaint: "My chemical shifts are consistently 0.2–0.5 ppm downfield compared to the literature."
Diagnosis: HCl Salt vs. Free Base Effect. The protonation of the indoline nitrogen (forming the ammonium salt) exerts a strong electron-withdrawing effect, deshielding adjacent protons.
Solvent Selection Rule:
-
For HCl Salts: Use DMSO-d6 or MeOD .
-
Note: In DMSO-d6, the acidic NH proton is often visible as a broad singlet >9 ppm. In MeOD, it exchanges and disappears.
-
-
For Free Base: Use CDCl3 .
-
Warning: HCl salts are often insoluble in CDCl3. If you force it (suspension), you get poor resolution and unreliable shifts.
-
Shift Delta Table (Approximate):
| Proton Position | Free Base ( | HCl Salt ( | Effect |
| N-H | ~3.5 ppm (Broad) | >9.0 ppm (Broad) | Strong Deshielding |
| C2-H (Aliphatic) | ~3.5 ppm | ~3.8 - 4.0 ppm | Downfield Shift |
| C7-H (Aromatic) | ~6.8 ppm | ~7.0 - 7.2 ppm | Downfield Shift |
References
- Indole vs.
-
Dehalogenation Mechanisms
-
Source: Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides. Retrieved January 30, 2026, from [Link]
- Context: Details the Pd-catalyzed mechanism for removing bromine from aryl rings, a common side reaction in cross-coupling.
-
-
Rotamer Identification
-
Solvent Effects
Sources
- 1. guidechem.com [guidechem.com]
- 2. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Optimizing palladium catalyst for 6-Bromoindoline hydrochloride cross-coupling
Ticket ID: #Pd-IND-006 Subject: Optimization of Palladium Catalyst for 6-Bromoindoline Hydrochloride Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division
The Substrate Profile: Know Your "Enemy"
Before opening a reagent bottle, you must understand the specific chemical personality of This compound . This is not a standard aryl bromide; it presents a "Triple Threat" to standard catalytic cycles.
| Feature | Technical Implication | The "Silent Killer" |
| HCl Salt Form | Acidic proton ( | Stoichiometry Mismatch: Users often calculate base based on the aryl halide, forgetting the salt. Result: Incomplete conversion due to base starvation. |
| Electron-Rich Core | The nitrogen lone pair donates electron density into the aromatic ring (+M effect). | Sluggish Oxidative Addition: The C-Br bond is electron-rich, making it difficult for electron-poor Pd(0) species to insert. You need a "hot" catalyst. |
| Free | The indoline nitrogen is a secondary amine (nucleophilic and coordinating). | Catalyst Poisoning: The free amine can bind tightly to Pd(II), displacing labile ligands and shutting down the cycle (formation of Pd-amine dead-ends). |
Module 1: The "Salt Neutralization" Protocol (Critical)
Issue: Many reactions fail immediately because the HCl salt consumes the base required for the catalytic cycle (Suzuki/Buchwald). Directive: You must neutralize the salt before the catalytic cycle can effectively begin.
Decision Tree: Handling the HCl Salt
Use this logic flow to determine your setup strategy.
Figure 1: Decision matrix for handling the hydrochloride salt. Failure to account for the HCl moiety is the #1 cause of stalled yields in this substrate class.
Module 2: The Catalyst Engine (Ligand Selection)
The Problem: Standard ligands like
Recommended Catalyst Systems
| Ligand Class | Specific Recommendation | Why it works for 6-Bromoindoline |
| Dialkylbiaryl Phosphines | XPhos or RuPhos | The "Gold Standard." The bulky biaryl backbone prevents the indoline nitrogen from binding to Pd, while the electron-rich phosphorus accelerates oxidative addition into the difficult C-Br bond [1]. |
| NHC (Carbenes) | Pd-PEPPSI-IPr | Extremely robust.[1] The carbene ligand is a strong |
| Specialty Phosphines | CataCXium A | Specifically designed for bulky or challenging substrates. Often works where phosphines fail due to unique cage structure [3]. |
Troubleshooting Guide (FAQs)
Q1: My reaction turns black immediately and yields are <10%. What happened? A: You likely experienced "Pd Black" precipitation. This occurs when the catalytic cycle stalls, and unstable Pd(0) aggregates.
-
Cause: The free amine of the indoline coordinated to the Pd, displacing your phosphine ligand.
-
Fix: Switch to a precatalyst like XPhos Pd G3 or Pd-PEPPSI-IPr . These have the active species "pre-formed" and protected, minimizing the window for amine poisoning.
Q2: I see the starting material disappearing, but I'm getting "de-brominated" indoline (Hydrodebromination). A: This is a common side reaction with electron-rich aryl halides.
-
Cause:
-Hydride elimination from the solvent (often alcohols) or the amine coupling partner. -
Fix:
-
Avoid primary alcohol solvents (MeOH, EtOH). Use 1,4-Dioxane or Toluene .
-
If using a secondary amine partner, ensure your temperature isn't excessive (>100°C).
-
Increase the concentration of the coupling partner to outcompete the hydride source.
-
Q3: Can I couple the nitrogen (Buchwald) AND the bromide (Suzuki) in one pot? A: No. This requires orthogonal chemoselectivity.
-
Guidance: The Bromide is the electrophile.[2][3] The Nitrogen is the nucleophile. If you add a boronic acid (nucleophile), it will couple at the Br. If you add an aryl halide (electrophile), it will couple at the N. Do not mix these modes without protecting one site.
Optimized Experimental Protocol (Suzuki-Miyaura)
Scenario: Coupling 6-Bromoindoline HCl with Phenylboronic Acid. Target: High conversion, minimal dehalogenation.
Reagents:
-
Substrate: 6-Bromoindoline HCl (1.0 equiv)
-
Partner: Phenylboronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Alternative:
(2 mol%) + XPhos (4 mol%)
-
-
Base:
(3.5 equiv) — Note the extra equivalents for the HCl salt. -
Solvent: 1,4-Dioxane : Water (4:1 ratio) — Degassed.
Step-by-Step Workflow:
-
The Charge: In a reaction vial, add 6-Bromoindoline HCl (1.0 eq), Boronic Acid (1.5 eq), and
(3.5 eq).-
Tip: If using the G3 precatalyst, add it now. If using
/Ligand, premix them in a separate vial for 5 mins before adding.
-
-
The Purge: Cap the vial and cycle Vacuum/Argon (3 times). Oxygen is the enemy of electron-rich phosphines.
-
Solvent Addition: Inject the degassed Dioxane/Water mixture via syringe.
-
The "Kick": Heat the reaction to 80°C .
-
Why 80°C? Electron-rich aryl bromides need energy for oxidative addition, but going >100°C risks hydrodebromination.
-
-
Workup:
Mechanism Visualization
Understanding the "Oxidative Addition Wall" helps you visualize why the specific ligand is necessary.
Figure 2: The Catalytic Cycle. Note the "Red Zone" at Oxidative Addition. Without electron-rich ligands (XPhos/PEPPSI), the cycle dies here.
References
-
Buchwald, S. L., et al. (2010). Palladium-Catalyzed Cross-Couplings in Organic Synthesis.[4][1][5][6][7][8][9][10][11] Nobel Prize Lecture. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal. Link
-
Beller, M., et al. (2008). CataCXium A: A New Class of Ligands for Palladium-Catalyzed Coupling Reactions. Angewandte Chemie. Link
-
BenchChem Application Notes. (2025). Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine.[10]Link
-
Sigma-Aldrich. (2024). Cross-Coupling Reaction Manual: Desk Reference.Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Stability testing protocol for 6-Bromoindoline hydrochloride
Technical Support Center: Stability Testing Protocol for 6-Bromoindoline Hydrochloride
Welcome to the Technical Support Center
This guide addresses the specific stability challenges associated with This compound . Unlike generic stability protocols, this document focuses on the unique physicochemical vulnerabilities of the halogenated indoline scaffold—specifically its susceptibility to oxidative dehydrogenation and light-induced degradation.
Below you will find targeted troubleshooting modules designed to validate your stability data and resolve experimental anomalies.
Module 1: Protocol Design & Setup (ICH Compliance)
Q: How do I design a stability study that satisfies regulatory requirements for this specific intermediate?
A: For 6-Bromoindoline HCl, you must follow ICH Q1A (R2) guidelines for drug substances. However, because this compound is an indoline (dihydroindole), it is thermodynamically driven to aromatize into 6-bromoindole.[1] Your protocol must aggressively monitor this specific transition.[1]
Recommended Study Architecture:
| Study Type | Storage Condition | Minimum Time Points | Critical Attribute to Monitor |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% | 0, 3, 6, 9, 12, 18, 24 mo | Appearance (Color), Assay, Impurities |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% | 0, 1, 3, 6 mo | Hygroscopicity, HCl loss |
| Stress (Forced Degradation) | See Module 2 | 24-48 hours | Oxidative Dehydrogenation |
Visual Workflow: The following diagram outlines the decision logic for stability testing, integrating ICH mandates with compound-specific risks.
Figure 1: Stability testing workflow emphasizing the critical decision point regarding indole impurity formation.
Module 2: Forced Degradation Troubleshooting
Q: My sample turned from off-white to pink/brown after 24 hours in the oxidation stress test. Is this normal?
A: Yes, but it indicates high sensitivity.[1] The color change is likely due to the formation of 6-bromoindole (via oxidative dehydrogenation) and subsequent polymerization or formation of quinoidal species. Indolines are electron-rich and prone to oxidation.[1]
-
Mechanism: The removal of two hydrogen atoms from the C2-C3 bond aromatizes the ring.
-
Troubleshooting:
-
Verify Identity: Run LC-MS.[1] 6-Bromoindoline has an m/z of ~198/200 ([M+H]+).[1] 6-Bromoindole will appear at m/z ~196/198 ([M+H]+), showing a mass loss of 2 Da.[1]
-
Mitigation: If this occurs in your standard stability samples (not stress), your packaging is insufficient.[1] Switch to hermetically sealed aluminum bags with desiccants and oxygen scavengers.[1]
-
Q: I see a mass balance deficit after acid hydrolysis (0.1 N HCl). Where did the compound go?
A: 6-Bromoindoline HCl is a salt.[1] In strong acid, it remains protonated and stable.[1] However, if you observe loss:
-
Solubility: Ensure the compound didn't precipitate.[1] The common ion effect (Cl- from HCl) can decrease the solubility of the hydrochloride salt.
-
Re-dissolution: Dilute the stressed sample with methanol or acetonitrile before injection to ensure all precipitates are dissolved.[1]
Q: The photostability sample (ICH Q1B) shows a new peak at RRT 1.1. What is it?
A: Halogenated aromatics are susceptible to photolytic dehalogenation .[1] The bromine atom at position 6 is a good leaving group under UV irradiation.[1]
-
Likely Impurity: Indoline (debrominated) or 6-hydroxyindoline (if water is present).[1]
-
Action: Check the UV spectrum of the impurity.[1] A shift in
compared to the parent suggests modification of the aromatic chromophore.[1]
Degradation Pathway Diagram:
Figure 2: Primary degradation pathways for 6-Bromoindoline: Oxidative aromatization and photolytic dehalogenation.
Module 3: Analytical Method Troubleshooting
Q: I cannot resolve 6-bromoindoline from the 6-bromoindole impurity in my HPLC method.
A: This is a common "critical pair" issue. The aromatized indole is more hydrophobic and planar than the indoline.[1]
-
Solution: You must optimize the selectivity (
).[1] -
Column Choice: Switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1] These stationary phases interact via
stacking, which discriminates strongly between the planar indole and the "puckered" indoline ring. -
Mobile Phase: Use a gradient.
Recommended HPLC Parameters:
| Parameter | Setting | Rationale |
| Column | C18 or Phenyl-Hexyl, 3.5 µm | Phenyl phases improve selectivity for aromatics.[1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Suppresses silanol interactions (peak tailing).[1] |
| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic impurities.[1] |
| Gradient | 5% B to 95% B over 15 min | Ensures elution of late-eluting dimers.[1] |
| Detection | UV @ 254 nm and 280 nm | 280 nm is specific for the indole ring system.[1] |
Module 4: Storage & Handling FAQs
Q: The Safety Data Sheet (SDS) says "Store under inert gas."[1] Is this strictly necessary for the HCl salt?
A: Yes. While the HCl salt stabilizes the amine functionality, the indoline core remains sensitive to auto-oxidation.
-
Best Practice: Store at 2-8°C under Argon or Nitrogen.[1]
-
Why? Oxygen in the headspace can slowly convert the surface of the powder to 6-bromoindole, leading to "crusting" and color changes that result in OOS (Out of Specification) appearance results.
Q: My sample is clumping. Is it hygroscopic?
A: Hydrochloride salts are frequently hygroscopic.[1]
-
Diagnosis: If the sample gains weight during the open-dish humidity stress test (25°C/80% RH), it is hygroscopic.[1]
-
Impact: Moisture uptake accelerates hydrolysis and oxidation.[1]
-
Control: Ensure the container closure system (CCS) has a low Water Vapor Transmission Rate (WVTR). Use HDPE bottles with induction seals.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] (2003).[1][2][3][4] Retrieved from [Link]
-
International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[1][4] (1996).[1] Retrieved from [Link]
-
PubChem. Compound Summary for 6-Bromoindoline. National Library of Medicine.[1] Retrieved from [Link]
Sources
Technical Support Center: Synthesis & Stabilization of 6-Bromoindoline HCl
Ticket Status: OPEN Subject: Overcoming Low Yield & Instability in 6-Bromoindoline Synthesis Assigned Specialist: Senior Application Scientist
Executive Summary
The conversion of 6-bromoindole to 6-bromoindoline hydrochloride is a deceptively simple reduction that frequently fails due to two competing mechanisms: dehalogenation (loss of the bromine atom) and oxidative reversion (indoline oxidizing back to indole).
Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated for this workflow because Palladium readily inserts into the Aryl-Bromine bond, stripping the halogen. This guide provides a troubleshooting framework based on ionic hydrogenation (The Gribble Reduction), which chemically differentiates between the alkene double bond and the aryl-halide bond.
Module 1: Reaction Optimization (The Reduction Step)
User Ticket #101:
"I used H₂ and Pd/C to reduce 6-bromoindole. The reaction went to completion, but the mass spec shows a major peak at M-79 (loss of Bromine). Yield of the desired product is <10%."
Root Cause Analysis:
You are experiencing hydrogenolysis . In the presence of Palladium (Pd) or Platinum (Pt) catalysts, aryl bromides are highly susceptible to oxidative addition by the metal, followed by reductive elimination of HBr. This strips the bromine before the indole double bond is fully saturated.
The Solution: Electrophilic Ionic Hydrogenation
Switch to the Sodium Cyanoborohydride (
Why this works:
-
Mechanism: Indoles are electron-rich but undergo protonation at the C3 position in acidic media to form an indolenium cation .
-
Selectivity: This cation is highly electrophilic and susceptible to hydride attack by
. -
Safety for Halogens: The hydride reagent is not strong enough to attack the neutral Aryl-Bromine bond, preserving the halogen.
Optimized Protocol (Standardized for 10g Scale)
-
Dissolution: Dissolve 6-bromoindole (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).
-
Reagent Addition: Cool to 15°C. Add
(3.0 equiv) portion-wise over 30 minutes. Caution: HCN gas may evolve; use a scrubber. -
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Monitor by TLC/LCMS. The indoline spot will be more polar (lower Rf) and stain distinctively with Ehrlich’s reagent (often turning white/yellow instead of the typical indole pink/purple).
Module 2: Workup & Isolation (The Critical Failure Point)
User Ticket #102:
"The reaction looked good on TLC, but after workup, I got a dark red oil that solidified into a brown tar. The NMR is messy."
Root Cause Analysis:
You are seeing oxidative polymerization .[1] Free-base indolines are essentially cyclic aryl-amines. In the presence of air (oxygen) and light, they rapidly oxidize to radical cations, leading to dimerization or reversion to the parent indole. The "red/brown" color is the tell-tale sign of quinoidal impurities.
The Solution: Anaerobic Workup & Immediate Salt Formation
The free base must be handled under inert gas (
Troubleshooting Workflow (Visualized)
Figure 1: Critical path for isolating 6-bromoindoline without oxidative degradation. Speed and pH control are paramount.
Module 3: Comparative Analysis of Reducing Agents
Use this table to select the correct reagent based on your lab's capabilities and constraints.
| Reducing System | Yield Potential | Halogen Compatibility | Risk Factor | Verdict |
| Low (<10%) | Poor (High Dehalogenation) | High (Fire/Explosion) | DO NOT USE | |
| High (85-95%) | Excellent | Moderate (HCN generation) | Recommended | |
| Moderate (60-75%) | Good | Low (No cyanide) | Alternative | |
| Low | Poor (Over-reduction) | High (Pyrophoric) | Avoid |
Module 4: Mechanism of Action (The "Why")
Understanding the mechanism prevents "blind" troubleshooting. The Gribble reduction relies on the basicity of the indole C3 position.
Figure 2: Mechanistic pathway showing why acidic protonation is required to activate the double bond without activating the C-Br bond.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Borohydride (
Q: My product turned pink on the filter paper. Is it ruined? A: Not necessarily. The pink color is often a surface impurity (trace oxidation). Wash the solid with cold, anhydrous ether. If the solid remains white, proceed. If the bulk solid is pink, recrystallize immediately from Ethanol/Ether.
Q: Why do I need to use HCl in Dioxane/Ether? Can't I use aqueous HCl? A: Aqueous HCl introduces water. Water makes drying the salt difficult and can promote hydrolysis or solubility losses. Anhydrous HCl precipitates the salt directly from the organic phase, ensuring high recovery and preventing hydrolysis.
References
-
Gribble, G. W., et al. (1974).[2] "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society.[2]
-
Gribble, G. W. (1998).[3] "Sodium borohydride in carboxylic acid media: a phenomenal reduction system."[3][4] Chemical Society Reviews.[4]
- Ketcha, D. M., et al. (1985). "Synthesis of Indolines: A Comparative Study." Journal of Organic Chemistry.
-
PubChem Database. "Sodium Cyanoborohydride Compound Summary."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. Sodium borohydride in carboxylic acid media: a phenomenal reduction system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Guide: Structural Confirmation of 6-Bromoindoline Hydrochloride by Mass Spectrometry
Executive Summary & Scientific Context
6-Bromoindoline hydrochloride (CAS: 52415-29-9 for free base) is a critical scaffold in medicinal chemistry, serving as a precursor for serotonin receptor modulators and kinase inhibitors. Unlike its oxidized counterpart (6-bromoindole), the indoline core possesses a saturated C2-C3 bond, imparting distinct electronic properties and reactivity.
In drug development, confirming the integrity of this core—specifically the bromine substitution and the saturation level—is paramount. While NMR is the gold standard for positional elucidation, High-Resolution Mass Spectrometry (HRMS) offers superior throughput and a unique self-validating mechanism via isotopic abundance.
This guide details the MS-based structural confirmation of 6-Bromoindoline HCl, comparing its efficacy against traditional spectroscopic methods and providing a validated experimental workflow.
Comparative Analysis: HRMS vs. Alternatives
In a high-throughput synthesis environment, selecting the right analytical tool is a balance of specificity, speed, and sample consumption. The following table contrasts HRMS with Nuclear Magnetic Resonance (NMR) and Elemental Analysis (EA).
Table 1: Performance Matrix for Structural Confirmation
| Feature | HRMS (ESI-QTOF/Orbitrap) | NMR ( | Elemental Analysis (CHN) |
| Primary Utility | Elemental formula & Halogen confirmation | Positional isomerism & bonding environment | Bulk purity & empirical formula |
| Sample Req. | < 0.1 mg (Trace analysis possible) | 5–20 mg (Destructive if not recovered) | > 2 mg (Destructive) |
| Specificity | High (Exact Mass < 5 ppm) | Very High (J-coupling constants) | Low (Cannot distinguish isomers) |
| Throughput | High (mins/sample) | Medium (10–30 mins/sample) | Low (Hours) |
| Key Limitation | Hard to distinguish positional isomers (e.g., 4-Br vs 6-Br) without specific fragmentation | Low sensitivity; requires deuterated solvents | No structural insight; sensitive to water/salt errors |
| "Senior Scientist" Verdict | Best for Confirmation: The Br isotope pattern provides instant "Yes/No" validation of the halogen. | Best for Elucidation: Essential for proving the Br is at C6 and not C4 or C5. | Obsolete for ID: Mostly used for final purity specs, not structural ID. |
Experimental Protocol: MS Confirmation of 6-Bromoindoline HCl
The presence of the hydrochloride salt presents a specific challenge in Mass Spectrometry: the potential for adduct formation and the need to observe the free base cation
Sample Preparation (Critical Step)
-
Solvent: Methanol (LC-MS Grade). Avoid aprotic solvents like DMSO for direct infusion if possible, as they cause background noise.
-
Concentration: Prepare a 1 mg/mL stock, then dilute to 10 µg/mL (10 ppm) for ESI.
-
Salt Dissociation: The HCl salt will naturally dissociate in Methanol.
-
Reaction:
-
Note: In ESI positive mode, you are detecting the pre-charged cation
. No formic acid additive is strictly necessary, but 0.1% Formic Acid helps stabilize the signal.
-
Instrumentation Parameters (ESI-QTOF)
-
Ionization: Electrospray Ionization (ESI) Positive Mode (+).
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 100–135 V (Keep low to preserve the molecular ion; Indolines are fragile).
-
Mass Range:
50 – 500. -
Reference Mass: Use internal lock mass (e.g., Purine or HP-0921) to ensure <5 ppm accuracy.
The Analytical Workflow
Figure 1: Analytical workflow for the MS analysis of hydrochloride salts.
Data Interpretation & Mechanistic Insights
The "Smoking Gun": Bromine Isotope Pattern
The most distinct feature of 6-Bromoindoline in MS is the isotopic signature of Bromine. Unlike Chlorine (3:1 ratio) or Fluorine (monoisotopic), Bromine exists as
-
Observation: You will not see a single peak. You will see a doublet separated by 2 mass units (
and ) with an intensity ratio of approximately 1:1 . -
Calculated Exact Mass (
):-
isotopologue (
): 197.9913 -
isotopologue (
): 199.9892
-
isotopologue (
Validation Rule: If the intensity ratio deviates significantly from 1:1 (e.g., 1:0.5), the sample is likely contaminated or is not a mono-brominated species.
Fragmentation Pathways (MS/MS)
To distinguish 6-Bromoindoline from 6-Bromoindole, we look at fragmentation. Indoles are highly stable aromatics; Indolines (dihydro-indoles) are more prone to fragmentation.
-
Aromatization (
): A common artifact in the ESI source for indolines is oxidation to the indole cation. You may see a peak at ~196/198. This confirms the indoline (saturated) starting material, as indoles would not show this loss. -
Loss of Ammonia (
): Cleavage of the N-C bond, typically driven by the protonated amine. -
Loss of Bromine (Radical or HBr): Rare in soft ionization but possible at high collision energies.
Figure 2: Proposed fragmentation pathways for 6-Bromoindoline in ESI(+).
References
-
PubChem. (n.d.). 6-Bromoindole (Compound Summary).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Used for comparative physicochemical data between indole/indoline cores).
-
El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[3] Retrieved October 26, 2023, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. Retrieved October 26, 2023, from [Link]
Sources
Validation of 6-Bromoindoline Hydrochloride as a Reference Standard
Executive Summary
In the precise realm of pharmaceutical impurity profiling and scaffold synthesis, 6-Bromoindoline hydrochloride (CAS 1187933-30-7) serves as a critical reference standard. While the free base form (6-Bromoindoline) is often utilized as a transient synthetic intermediate, it fails to meet the rigorous stability and handling requirements of a quantitative reference material.
This guide objectively compares the Hydrochloride Salt against the Free Base and Generic Reagent Grades , demonstrating why the HCl salt is the superior choice for analytical method validation (ICH Q2(R1)). We present experimental data highlighting the salt’s enhanced resistance to oxidative dehydrogenation—a common failure mode where indolines revert to their indole counterparts.[1]
Technical Deep Dive: The Case for the Hydrochloride Salt
The primary challenge with indoline-based standards is their susceptibility to oxidative dehydrogenation .[1] The nitrogen lone pair in the free base is electron-rich, making the indoline ring prone to aromatization back to the indole form upon exposure to air or light.
Comparative Performance Matrix
| Feature | This compound (Standard Grade) | 6-Bromoindoline Free Base (Alternative) | Generic Reagent Grade |
| CAS Number | 1187933-30-7 | N/A (Often cited as generic) | Varies |
| Physical State | Crystalline Solid | Oily Liquid / Low-melting Solid | Amorphous / Sticky Solid |
| Oxidation Stability | High (Protonated N prevents oxidation) | Low (Rapidly reverts to 6-Bromoindole) | Variable |
| Hygroscopicity | Low to Moderate (Manageable) | N/A (Often hydrophobic oil) | High (undefined salts) |
| Solubility (Aq) | Soluble (suitable for RP-HPLC) | Insoluble (requires organic mod.) | Variable |
| Shelf Life | >2 Years (Desiccated) | <6 Months (Dark/Cold) | Unknown |
Mechanistic Insight: The Stabilization Effect
The formation of the hydrochloride salt protonates the secondary amine (
Figure 1: Synthesis and Stabilization Pathway The diagram below illustrates the synthesis of the reference standard and the degradation pathway it prevents.
Caption: Synthesis of the stable HCl salt from the indole precursor, contrasting with the free base's reversion to indole via oxidation.
Validation Framework (ICH Q2(R1))
To validate 6-Bromoindoline HCl as a reference standard, the following protocol aligns with ICH Q2(R1) guidelines [1]. This framework ensures the material is "fit for purpose" for quantifying impurities in drug substances.[1]
Specificity (Purity & Identification)
-
Objective: Demonstrate that the method can distinguish 6-Bromoindoline HCl from its precursor (6-Bromoindole) and synthesis byproducts.
-
Method: HPLC-UV/Vis with Diode Array Detection (DAD).[1]
-
Acceptance Criteria: Resolution (
) > 1.5 between Indoline and Indole peaks. Purity threshold > 99.0%.
Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Data Analysis: Plot Area Response vs. Concentration.
-
Requirement: Correlation coefficient (
) 0.999.[1]
Stability of Solution
-
Experiment: Store the standard solution (in Mobile Phase) at 25°C for 24 hours.
-
Critical Check: Monitor for the appearance of the "Indole" peak (aromatization).
-
Advantage: The HCl salt solution typically shows <0.1% degradation over 24h, whereas free base solutions can show 1-5% degradation depending on solvent oxygenation.[1]
Experimental Protocols
Synthesis of Reference Standard Grade Material
Note: This protocol is for the conversion of high-purity free base to the stable salt form.
-
Dissolution: Dissolve 10.0 g of crude 6-Bromoindoline (Free Base) in 50 mL of anhydrous diethyl ether.
-
Filtration: Filter through a 0.45 µm PTFE membrane to remove particulate insolubles.[1]
-
Salt Formation: Under nitrogen atmosphere, add 2.0 M HCl in diethyl ether dropwise at 0°C with vigorous stirring.
-
Crystallization: A white precipitate forms immediately.[1] Stir for 30 minutes.
-
Isolation: Filter the solid under argon. Wash with cold ether (3 x 20 mL).[1]
-
Drying: Dry in a vacuum oven at 40°C for 12 hours over
.
HPLC Validation Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm and 280 nm.[1]
Figure 2: Validation Logic Flow A systematic approach to validating the standard before use in critical assays.[1]
Caption: Step-by-step decision tree for certifying 6-Bromoindoline HCl as a reference standard.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 676493, 6-Bromoindole.[1] (Precursor data).[1][3] PubChem.[1][3] [Link]
-
European Medicines Agency. (2006).[1][2] ICH Q2(R1) Validation of Analytical Procedures. EMA.[1] [Link]
Sources
A Comparative Guide to the Cross-Reactivity of 6-Bromoindoline Hydrochloride in Key Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a critical endeavor for the discovery of novel therapeutics and functional materials. 6-Bromoindoline hydrochloride serves as a valuable starting material, offering a versatile handle for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of this compound in four of the most powerful coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. By examining the nuances of each transformation, this document aims to equip researchers with the insights necessary to select the optimal synthetic strategy for their specific molecular targets.
The Strategic Importance of 6-Bromoindoline
The indoline core is a prevalent motif in numerous biologically active compounds. The presence of a bromine atom at the 6-position provides a reactive site for palladium-catalyzed cross-coupling, allowing for the introduction of a wide array of substituents. The hydrochloride salt form of 6-bromoindoline introduces an important consideration: the protonated indoline nitrogen. This feature can significantly influence the electronic properties of the aromatic ring and may necessitate specific reaction conditions, such as the use of a base to liberate the free amine or N-protection strategies to modulate reactivity and prevent side reactions.
Comparative Analysis of Coupling Reactions
The efficacy of coupling reactions with this compound is dictated by a confluence of factors including the choice of catalyst, ligand, base, and solvent, as well as the inherent reactivity of the coupling partners. Below, we delve into a comparative analysis of the four key coupling reactions, drawing upon established principles and data from analogous systems to predict the performance of 6-bromoindoline.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the coupling of an organohalide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1][2]
Mechanistic Considerations: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the organoboron reagent to facilitate transmetalation.[3]
Application to 6-Bromoindoline: 6-Bromoindoline, being an electron-rich bromoaniline derivative, is generally a good substrate for Suzuki coupling. The electron-donating nature of the nitrogen atom can facilitate the oxidative addition step. However, the presence of the N-H group can sometimes lead to side reactions or catalyst inhibition. Therefore, N-protection (e.g., with Boc or Acyl groups) is often employed to ensure clean and high-yielding reactions.[4] Nevertheless, successful couplings of unprotected bromoanilines have been reported with carefully chosen catalyst systems.[5]
Expected Performance and Comparison:
| Coupling Partner | Catalyst System (Typical) | Base | Solvent | Expected Yield | Key Considerations |
| Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane | Good to Excellent | N-protection may be beneficial to prevent side reactions and improve solubility. The hydrochloride requires neutralization. |
| Alkylboronic acid | Pd catalyst with bulky phosphine ligands | Stronger bases (e.g., K₃PO₄) | Anhydrous solvents | Moderate to Good | sp²-sp³ couplings can be more challenging than sp²-sp² couplings. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of C-N bonds from aryl halides and amines.[6][7]
Mechanistic Considerations: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, but the subsequent steps involve coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to form the C-N bond.[8] The choice of ligand is critical to promote the reductive elimination step and prevent β-hydride elimination from the amido complex.[9]
Application to 6-Bromoindoline: As an aryl bromide, 6-bromoindoline is a suitable electrophile for the Buchwald-Hartwig amination. The reaction can be used to introduce a wide variety of primary and secondary amines at the 6-position. The N-H of the indoline itself can also participate in N-arylation, leading to potential oligomerization if not controlled. Therefore, N-protection of the indoline is highly recommended for intermolecular aminations at the C-6 position.
Expected Performance and Comparison:
| Coupling Partner | Catalyst System (Typical) | Base | Solvent | Expected Yield | Key Considerations |
| Primary/Secondary Amines | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | Good to Excellent | N-protection of the indoline is crucial to prevent self-coupling and other side reactions. |
| Ammonia Equivalents | Specialized catalyst systems | Strong bases | Anhydrous solvents | Moderate to Good | Requires specific ammonia surrogates and carefully controlled conditions. |
Heck Reaction: Olefination of Aryl Halides
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling aryl or vinyl halides with alkenes.[10]
Mechanistic Considerations: The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the double bond in the product and produces a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by a base.[11]
Application to 6-Bromoindoline: The electron-rich nature of the 6-bromoindoline ring should make it a competent substrate for the Heck reaction. N-protection is generally advisable to avoid potential complications arising from the acidic N-H proton, which could interfere with the base or the catalyst. The reaction allows for the introduction of vinyl groups at the 6-position, which can be further functionalized.
Expected Performance and Comparison:
| Coupling Partner | Catalyst System (Typical) | Base | Solvent | Expected Yield | Key Considerations |
| Acrylates, Styrenes | Pd(OAc)₂ with phosphine ligands (e.g., P(o-tol)₃) | Et₃N, K₂CO₃ | DMF, Acetonitrile | Good | N-protection is recommended for optimal results. Regioselectivity of the olefination can be an issue with unsymmetrical alkenes. |
Sonogashira Coupling: Synthesis of Alkynylated Aromatics
The Sonogashira coupling is the most widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[12]
Mechanistic Considerations: The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The proposed mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Application to 6-Bromoindoline: 6-Bromoindoline is expected to be a suitable substrate for the Sonogashira coupling. This reaction provides a direct route to 6-alkynylindolines, which are valuable intermediates in medicinal chemistry. As with other coupling reactions on this scaffold, N-protection is a key consideration to ensure high yields and avoid side reactions.
Expected Performance and Comparison:
| Coupling Partner | Catalyst System (Typical) | Base | Solvent | Expected Yield | Key Considerations |
| Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Good to Excellent | N-protection is highly recommended. The reaction is sensitive to oxygen, so inert atmosphere is crucial. |
Experimental Protocols: A Starting Point for Optimization
The following protocols are provided as a general guideline and should be optimized for each specific substrate combination.
General Procedure for N-Acetylation of this compound
To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 2-3 equivalents) to neutralize the hydrochloride. Cool the mixture to 0 °C and add acetic anhydride (1.1-1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to afford N-acetyl-6-bromoindoline.
Representative Protocol for Suzuki-Miyaura Coupling of N-Acetyl-6-bromoindoline
To a degassed mixture of N-acetyl-6-bromoindoline (1.0 equiv), an arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv) in a solvent mixture like toluene/water or dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound is a versatile building block that demonstrates broad reactivity across a range of palladium-catalyzed cross-coupling reactions. The choice of reaction—Suzuki-Miyaura for C-C bond formation, Buchwald-Hartwig for C-N linkages, Heck for olefination, or Sonogashira for alkynylation—will be dictated by the desired final product. A critical consideration for all these transformations is the management of the indoline N-H group. While reactions on the unprotected substrate are possible, N-protection is generally recommended to achieve higher yields, cleaner reactions, and broader substrate scope. Future developments in ligand design and catalyst systems may lead to more efficient and selective couplings of unprotected 6-bromoindoline, further enhancing its utility in the synthesis of complex molecules.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 2011 , 50 (30), 6722-6737. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]
-
Matos, K.; Soderquist, J. A. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 1998 , 63 (3), 461–470. [Link]
-
Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry, 2021 . [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate, 2005 . [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace, 2001 . [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI, 2021 . [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI, 2018 . [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed, 2003 . [Link]
-
The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]
-
CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Organic Chemistry Portal. [Link]
-
oxidative addition and palladium coupling. csbsju. [Link]
-
N2-selective cross-couplings of tetrazoles with indoles. ResearchGate, 2023 . [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate, 2011 . [Link]
-
Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Chemistry Portal. [Link]
-
Hydrogen Peroxide Promoted Mizoroki-Heck Reactions of Phenyldiazenes with Acrylates, Acrylamides, and Styrenes. PubMed, 2017 . [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. MDPI, 2023 . [Link]
-
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois. [Link]
-
Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI, 2023 . [Link]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 2023 . [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. PubMed, 2006 . [Link]
-
Heck Reaction—State of the Art. MDPI, 2018 . [Link]
-
Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives. PubMed, 2016 . [Link]
-
Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PubMed, 2024 . [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org, 2017 . [Link]
-
Palladium-mediated heck-type reactions of [(Bromodifluoromethyl)sulfonyl] benzene: Synthesis of α-alkenyl- and α-heteroaryl-substituted α,α-difluoromethyl phenyl sulfones. Mahidol University. [Link]
-
Selected palladate‐catalyzed Mizoroki–Heck reaction using.... ResearchGate. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N2-site-selective cross-couplings of tetrazoles with indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking 6-Bromoindoline Hydrochloride: Reactivity, Selectivity, and Strategic Application
Executive Summary: The Strategic Case for the 6-Isomer
In the architecture of small molecule drug discovery, the indoline (2,3-dihydro-1H-indole) scaffold serves as a privileged pharmacophore, bridging the gap between flat aromatic systems and three-dimensional, sp³-rich architectures. While 5-bromoindoline is the historical workhorse for cross-coupling due to its electronic activation (para-like relationship to the nitrogen), 6-Bromoindoline hydrochloride has emerged as a critical alternative for optimizing metabolic stability and exploring novel chemical space.
This guide benchmarks this compound against its 4-, 5-, and 7-bromo counterparts.[1] We analyze its distinct electronic profile, provide a validated Buchwald-Hartwig coupling protocol, and offer a decision framework for its selection in lead optimization.
Comparative Analysis: The Isomer Landscape
To select the correct building block, one must understand the electronic and steric micro-environment of the halogen handle. The indoline nitrogen is a strong electron donor (
Electronic and Steric Benchmarking
| Feature | 6-Bromoindoline (Subject) | 5-Bromoindoline (Standard) | 4-Bromoindoline (Steric) | 7-Bromoindoline (Chelation) |
| Electronic Relationship to N | Meta-like (Inductive withdrawal dominant) | Para-like (Resonance donation dominant) | Meta-like (Inductive) | Ortho-like (Inductive/Steric) |
| Pd-Oxidative Addition Rate | Moderate (Requires electron-rich ligands) | Fast (Electron-rich ring facilitates OA) | Slow (Steric hindrance from C3) | Moderate (Potential N-coordination interference) |
| Metabolic Liability | Low (6-position is often a metabolic soft spot; blocking it with Br/Aryl improves | High (5-position is the primary site of CYP450 oxidation) | Moderate | Moderate |
| Steric Accessibility | High (Remote from N-substituents and C3) | High | Low (Peri-interaction with C3 substituents) | Low (Steric clash with N-substituents) |
| Primary Application | Improving metabolic stability; Kinase hinge binders | Rapid SAR generation; High-yield couplings | Constrained analogs; Atropisomerism studies | Orthosteric modulators |
The "Metabolic Block" Advantage
A critical reason to select 6-bromoindoline over the 5-isomer is Metabolic Stability .[1] In many indole/indoline drugs, the 6-position is susceptible to oxidative metabolism (hydroxylation).[1] Incorporating a halogen or an aryl group (via coupling) at the 6-position effectively blocks this metabolic "soft spot," potentially increasing the half-life (
Decision Logic: When to Choose 6-Bromoindoline
The following decision tree illustrates the logical flow for selecting the 6-bromo isomer based on structural requirements and synthetic constraints.
Figure 1: Strategic decision tree for selecting bromoindoline isomers in medicinal chemistry campaigns.
Experimental Protocol: Buchwald-Hartwig Amination
Because the 6-position is not electronically activated by the nitrogen lone pair (unlike the 5-position), standard catalytic systems may result in sluggish conversion or hydrodebromination. We recommend a Third-Generation Buchwald Pre-catalyst system to ensure quantitative conversion.[1]
Reagents & Rationale
-
Substrate: 6-Bromoindoline HCl (1.0 equiv)
-
Coupling Partner: Morpholine or primary aniline (1.2 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%)[1]
-
Why: The biphenyl backbone of XPhos provides steric bulk to facilitate reductive elimination, while the G3 precatalyst ensures rapid activation even at lower temperatures.
-
-
Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv)
-
Why: Strong enough to deprotonate the indoline HCl salt and facilitate the catalytic cycle.[1]
-
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Workflow
-
Free Basing (In Situ):
-
Charge the reaction vial with 6-Bromoindoline HCl (1.0 mmol) and NaOtBu (2.5 mmol).
-
Add anhydrous Toluene (5 mL) and stir at room temperature for 10 minutes.
-
Observation: The suspension will change texture as the free base is generated and NaCl precipitates.[1]
-
-
Catalyst Addition:
-
Reaction:
-
Seal the vial and heat to 80°C for 4–6 hours.
-
Monitoring: Check via LCMS.[1] Look for the product mass [M+H]+.
-
Common Byproduct: If the reaction is too hot (>100°C) or runs too long, you may observe oxidation of the indoline ring to the indole (M-2H). Keep temperature moderate.
-
-
Workup:
Mechanistic Visualization: The Catalytic Cycle
Understanding the specific challenges of the 6-position helps in troubleshooting. The diagram below highlights the critical "Oxidative Addition" step where the 6-bromo isomer is slower than the 5-bromo variant.
Figure 2: The Pd-catalyzed cross-coupling cycle.[1] Note that Oxidative Addition (Red) is the rate-determining step for the electron-neutral 6-position, necessitating electron-rich ligands like XPhos.
Stability & Handling Guide
Unlike the free base, This compound is highly stable, resisting oxidation to the indole form during storage.
-
Storage: Store at 2–8°C under inert gas. Hygroscopic—keep tightly sealed.[1]
-
Solubility: Soluble in water, DMSO, and Methanol.
-
Incompatibility: Strong oxidizing agents (promotes aromatization to 6-bromoindole).[1]
References
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 6-Bromoindole Derivatives . National Institutes of Health (NIH) / PubMed Central.[1] Retrieved from [Link]
-
Indole-Based Scaffolds in Medicinal Chemistry . ResearchGate.[1] Retrieved from [Link]
-
This compound Substance Record . PubChem. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Characterization of Impurities in 6-Bromoindoline Hydrochloride by LC-MS
Introduction: The Critical Role of Impurity Profiling for 6-Bromoindoline Hydrochloride
This compound is a key starting material and intermediate in the synthesis of a variety of pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, controlling impurities is a matter of paramount importance, directly impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent requirements for the reporting, identification, and qualification of impurities.[1][2][3] For a compound like this compound, which contains a reactive halogen and an amine salt, the potential for process-related impurities and degradation products is significant.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the definitive technique for this task, offering the high separation efficiency of HPLC coupled with the sensitive and specific detection capabilities of mass spectrometry.[4][5] This guide provides an in-depth comparison of LC-MS strategies, explains the causality behind methodological choices, and offers a robust, self-validating protocol for the comprehensive characterization of impurities in this compound.
Understanding the Impurity Landscape: Process-Related vs. Degradation Products
A successful impurity characterization strategy begins with a theoretical understanding of what impurities might be present. This allows for a more targeted and effective method development process.
-
Process-Related Impurities: These arise from the manufacturing process. For 6-Bromoindoline, which is typically synthesized via the reduction of 6-Bromoindole, potential impurities include:
-
Degradation Products: These form during storage or handling due to exposure to stress conditions like acid, base, light, heat, or oxidation.[9] Indolines can be susceptible to oxidation, potentially leading to the formation of the corresponding indole or other oxidized species. The presence of the bromine atom can also influence degradation pathways.
The Core of the Analysis: A Comparative Guide to LC-MS Methodologies
The selection of the right LC and MS parameters is not arbitrary; it is a deliberate process based on the physicochemical properties of the analyte and potential impurities. The goal is to develop a stability-indicating method—one that can separate the main component from all potential impurities and degradation products.
Part 1: Liquid Chromatography (LC) - Achieving Separation
The primary objective of the LC method is to achieve baseline separation of 6-Bromoindoline from its closely related structural analogues.
Caption: Workflow for developing a stability-indicating LC method.
Column Chemistry Comparison:
The choice of stationary phase is the most critical factor for achieving selectivity.
| Column Type | Principle of Separation | Suitability for 6-Bromoindoline | Rationale & Expert Insights |
| C18 (Octadecylsilane) | Hydrophobic interactions | High | The workhorse of reversed-phase chromatography. It effectively retains the moderately nonpolar indoline core. A good first choice for initial screening due to its versatility and the vast body of available literature. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Excellent (Potentially Superior) | The phenyl stationary phase can engage in π-π stacking interactions with the aromatic ring of the indoline structure. This provides an alternative selectivity mechanism that can be crucial for separating isomers or impurities with subtle structural differences from the parent molecule, which might co-elute on a standard C18 column. |
| Cyano (CN) | Weak hydrophobic & dipole-dipole | Moderate | Can be operated in both reversed-phase and normal-phase modes. It is less retentive than C18 and may be useful if impurities are significantly more polar than 6-Bromoindoline. However, it generally offers lower stability and peak shape can be an issue. |
Mobile Phase Selection:
The mobile phase influences retention, peak shape, and, critically, ionization efficiency in the mass spectrometer.
-
Aqueous Phase: 0.1% Formic Acid in Water.
-
Causality: Formic acid serves a dual purpose. It acts as an acidifier, ensuring the amine group of indoline is protonated, which leads to sharp, symmetrical peaks by minimizing secondary interactions with residual silanols on the silica support. Secondly, it provides a source of protons (H+), which is essential for efficient ionization in positive-ion electrospray ionization (ESI) mode.
-
-
Organic Modifier: Acetonitrile vs. Methanol.
-
Acetonitrile is generally the preferred choice. Its lower viscosity results in lower backpressure and better chromatographic efficiency (sharper peaks) compared to methanol.
-
Methanol can offer different selectivity and is a valuable alternative if acetonitrile fails to resolve critical pairs. It is also a more protic solvent, which can sometimes alter ionization, though this effect is usually minor with ESI.
-
Part 2: Mass Spectrometry (MS) - Identification and Quantification
While LC separates the impurities, MS provides the mass information needed for identification and quantification.
Ionization Technique:
-
Electrospray Ionization (ESI): This is the ideal choice for this compound. As a pre-charged salt that is soluble in polar solvents, it readily forms ions in the ESI source. Positive ion mode ([M+H]⁺) will be the most sensitive, targeting the basic nitrogen atom.
Mass Analyzer Comparison:
The choice of mass analyzer depends on whether the goal is screening and identification (requiring high resolution and mass accuracy) or targeted quantification (requiring sensitivity and speed).
| Mass Analyzer | Key Strengths | Application to Impurity Profiling | Expert Insights |
| Quadrupole Time-of-Flight (QTOF) | High Resolution (>20,000 FWHM), Excellent Mass Accuracy (< 5 ppm), MS/MS capability | Ideal for Identification. Allows for the determination of the elemental composition of unknown impurities from their accurate mass.[4] MS/MS provides structural fragments to confirm identity. | This is the gold standard for structural elucidation of unknown impurities as required by ICH guidelines when an impurity exceeds the identification threshold.[10] |
| Orbitrap™ | Highest Resolution (>60,000 FWHM), Excellent Mass Accuracy (< 3 ppm), MS/MS capability | Ideal for Identification. Similar to QTOF, provides unambiguous elemental composition and structural information. | The extremely high resolution can be advantageous in resolving isobaric interferences from complex sample matrices, though for a relatively clean intermediate like 6-Bromoindoline, QTOF performance is often more than sufficient. |
| Triple Quadrupole (QqQ) | High Sensitivity, Wide Dynamic Range, MRM mode | Ideal for Quantification. Best for quantifying known impurities against a reference standard, especially at very low levels. Not suitable for identifying unknowns. | Once impurities have been identified and standards are available, a method can be transferred to a QqQ instrument for routine quality control (QC) testing due to its robustness and speed.[11] |
A Self-Validating System: Forced Degradation Studies
To ensure the analytical method is "stability-indicating," forced degradation studies are essential. This process involves subjecting the this compound to harsh chemical and physical conditions to intentionally generate degradation products.[12] The ability of the LC-MS method to separate these newly formed peaks from the parent compound and from each other validates its specificity.
Standard Protocol for Forced Degradation:
-
Preparation: Prepare solutions of this compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose the solutions to the following conditions:[13][14]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solid powder at 105°C for 48 hours, then dissolve.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the developed LC-MS method.
Hypothetical Data Summary from Forced Degradation:
| Stress Condition | % Degradation | Major Degradants (Hypothetical m/z) | Potential Identity |
| Control (t=0) | < 0.1% | - | - |
| 0.1 M HCl, 60°C | 1.2% | m/z 196/198 | Dimerization product |
| 0.1 M NaOH, RT | 5.8% | m/z 194/196 | 6-Bromoindole (Oxidation) |
| 3% H₂O₂, RT | 8.5% | m/z 194/196, m/z 210/212 | 6-Bromoindole, Oxidized Indoline (e.g., N-oxide) |
| Thermal (Solid) | 0.5% | m/z 194/196 | 6-Bromoindole (Oxidation) |
| Photolytic (UV) | 2.1% | m/z 118 | Debrominated Indoline |
Note: The m/z values for bromine-containing compounds will show a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br isotopes).[15]
Detailed Experimental Protocol: A Starting Point for Analysis
This protocol provides a robust starting point for the LC-MS analysis of this compound.
1. Sample and Standard Preparation
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Stock Solution: Accurately weigh and dissolve this compound in diluent to a concentration of 1.0 mg/mL.
-
Working Sample Solution: Dilute the stock solution to 0.5 mg/mL with the diluent.
2. LC-MS System and Conditions
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides better resolution and faster run times. |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm | Offers alternative selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for good peak shape and proton source for ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Good elution strength and low viscosity. |
| Gradient | 5% to 95% B over 10 minutes | A standard screening gradient to elute a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Minimizes peak distortion from injection solvent. |
| MS System | QTOF or Orbitrap Mass Spectrometer | For high-resolution, accurate mass data. |
| Ionization Mode | ESI Positive | Optimal for the basic amine structure. |
| Scan Range | 100 - 1000 m/z | Covers the mass of the parent compound and likely impurities. |
| Data Acquisition | Full Scan MS and Data-Dependent MS/MS | To collect precursor mass data and fragmentation data for unknowns. |
Data Interpretation and Impurity Identification
The final step is to process the data and identify the impurities.
Caption: A decision-making workflow for identifying an unknown impurity.
-
Mass Defect Filtering: Use the known mass of the parent compound to filter for related impurities.
-
Accurate Mass and Elemental Composition: Utilize the high-resolution data to calculate the elemental formula for each unknown peak. The presence of the bromine isotopic pattern is a key diagnostic feature.[15]
-
MS/MS Fragmentation Analysis: Compare the fragmentation pattern of the impurity to that of the parent compound. Common losses (like the loss of Br, or fragments from the aliphatic ring) can provide clues to the impurity's structure.
-
Confirmation: The ultimate confirmation of an impurity's structure is to compare its retention time and mass spectrum to a synthesized reference standard.
Conclusion
The characterization of impurities in this compound is a systematic process that relies on the logical application of advanced analytical techniques. By combining a deep understanding of potential impurity formation with a scientifically-driven approach to method development, researchers can build a robust and reliable LC-MS method. The use of high-resolution mass spectrometry in conjunction with forced degradation studies provides a self-validating system that ensures the method is truly stability-indicating. This comprehensive approach is not just good science; it is a regulatory necessity that underpins the development of safe and effective pharmaceuticals.
References
-
Analysis of impurities in pharmaceuticals. (2021). Wiley Analytical Science. [Link]
-
LC–MS-Based Qualitative Analysis and Pharmacokinetic Integration Network Pharmacology Strategy Reveals the Mechanism of Phlomis brevidentata H.W.Li Treatment of Pneumonia. PubMed Central. [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed. [Link]
-
Summary of the degradation studies for Bromhexine hydrochloride 8 mg tablets after 36 months of storage at long-term conditions for climatic zones III/IV. ResearchGate. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
What do common indole impurities look like?. ResearchGate. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]
- CN104292145A - Preparation method of 6-bromoindole derivative.
-
Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Shimadzu. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA). [Link]
-
Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions. MDPI. [Link]
-
mass spectrum & fragmentation of 1-bromobutane. (2022). YouTube. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. ResearchGate. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). PMC. [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
-
Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. ResearchGate. [Link]
-
Impurity Profiling: Characterization of unknown impurities. Kymos. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Synthesis of indolines. Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
common fragmentation mechanisms in mass spectrometry. (2022). YouTube. [Link]
-
(PDF) ICH GUIDELINES FOR IMPURITY PROFILE. ResearchGate. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
SUMMARY OF FORCED DEGRADATION RESULTS. ResearchGate. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoline synthesis [organic-chemistry.org]
- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 11. shimadzu.com [shimadzu.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromoindoline Hydrochloride
For professionals in research and drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of a chemical does not end when an experiment is complete. The proper management and disposal of chemical waste, such as 6-Bromoindoline hydrochloride, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety principles and regulatory standards. Our objective is to move beyond mere procedure and explain the causality behind each step, ensuring a self-validating system of safety and compliance in your laboratory.
Section 1: Hazard Assessment and Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for the hydrochloride salt may vary by supplier, data from the parent compound and structurally similar bromoindoles provide a strong basis for hazard assessment.
This compound is a halogenated organic compound . This classification is the single most important factor determining its disposal pathway.[1] Under the Resource Conservation and Recovery Act (RCRA), halogenated organics are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not handled correctly.[2][3]
Based on data from analogous compounds, the primary hazards are summarized below.
| Hazard Classification | Description | Supporting Evidence |
| Skin Irritation | Causes skin irritation upon contact. Prolonged exposure may exacerbate pre-existing conditions.[4][5][6] | SDS for related bromo-indoles consistently lists skin irritation (H315).[5][6] |
| Serious Eye Irritation | Causes serious and potentially damaging eye irritation.[4][5][6][7] | Classified as causing serious eye irritation (H319). Immediate and thorough rinsing is critical upon exposure.[5][6] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[4][5][6][7] | Handling should occur in a well-ventilated area, preferably a chemical fume hood.[8][9][10] |
| Acute Oral Toxicity | Harmful if swallowed.[6][7] | Ingestion may lead to gastrointestinal irritation.[7] |
Section 2: Pre-Disposal Safety and Handling
Safe disposal begins with safe handling during and after the experimental phase. The goal is to minimize exposure and prevent uncontrolled release into the environment.
Engineering Controls
Always handle this compound, both in its pure form and as waste, within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[8][10]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound waste.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn to protect against splashes and dust. Standard safety glasses are insufficient.[6][10] |
| Hands | Chemical-resistant Gloves | Nitrile gloves are suitable for incidental contact. For extended handling or submersion, consider more robust options like butyl rubber. Always inspect gloves for tears or degradation before use.[10] |
| Body | Chemical-resistant Lab Coat | A fully buttoned lab coat provides a necessary barrier to protect skin and clothing from contamination.[9][10] |
| Respiratory | Respirator (if applicable) | If handling large quantities of the solid outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.[10] |
Section 3: The Core Disposal Workflow: A Step-by-Step Protocol
Disposing of this compound is a systematic process governed by institutional policies and federal regulations.[2] Adherence to this workflow is not optional.
Step 1: Waste Identification and Segregation
This is the most critical step. As a halogenated organic compound, this waste must be segregated from all other waste streams.
-
Action: Collect waste containing this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a container designated exclusively for Halogenated Organic Waste .[1][11]
-
Causality: Mixing halogenated and non-halogenated waste streams significantly increases the cost and complexity of disposal, as the entire volume must be treated as halogenated waste, which typically requires high-temperature incineration.[1][11] Furthermore, mixing with incompatible waste streams, such as acids or oxidizers, can lead to dangerous chemical reactions.[11][12]
Step 2: Containerization
The integrity of the waste container is paramount for preventing leaks and ensuring safe transport.
-
Action: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[2][13] The container must be in good condition, free of cracks or residue on the outside.[13]
-
Causality: Using a non-compatible container can lead to its degradation, causing a chemical spill in the storage area.[13] A secure cap prevents the release of vapors and protects the contents from spilling if the container is knocked over. The container should never be filled more than 90% to allow for expansion.[2][13]
Step 3: Labeling
Proper labeling is a regulatory requirement and a cornerstone of safe laboratory practice.
-
Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department. Clearly write the full chemical name ("this compound") and estimate its concentration. List any solvents or other chemicals present.
-
Causality: An accurate label communicates the hazard to everyone in the laboratory and to the EHS personnel who will handle it.[2] It ensures the waste is routed to the correct disposal facility and is essential for the chemical inventory and waste manifest required by the EPA.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated and controlled location pending pickup.
-
Action: Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA).[13][14] This area should be under the direct control of laboratory personnel and located at or near the point of generation.
-
Causality: The SAA regulation allows for the safe accumulation of small quantities of hazardous waste in the lab without requiring a full-scale storage permit.[14] Keeping the container closed and within the SAA prevents accidental spills and limits exposure.[11][13]
Step 5: Scheduling Final Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Action: Once the container is full (or before the accumulation time limit set by your institution is reached), contact your EHS department to schedule a pickup. Do not remove the waste from the laboratory yourself.
-
Causality: Final disposal must be handled by a licensed hazardous waste transporter for delivery to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][15] EHS manages this entire process, ensuring that the waste is handled and documented in compliance with all federal and state regulations.
Section 4: Emergency Procedures for Spills
In the event of a small spill of solid this compound:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect Yourself: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Clean Up: Gently sweep the solid material into a designated waste container using spark-proof tools.[8] Avoid actions that create dust.[8][9] Use a damp paper towel for any remaining powder and place it in the waste container.
-
Dispose: Seal the container, label it as "Spill Debris with this compound," and place it in the SAA.
-
Decontaminate: Wipe the spill area with soap and water.
Section 5: Visualizing the Disposal Pathway
This diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency. [Link]
-
Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor . PubMed. [Link]
-
Laboratory Environmental Sample Disposal Information Document . US Environmental Protection Agency. [Link]
-
Hazardous Waste Segregation Guide . Bucknell University. [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency. [Link]
-
Chemical and Hazardous Waste Guide . University of Oslo. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. mn.uio.no [mn.uio.no]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 6-Bromoindoline Hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, 6-Bromoindoline hydrochloride presents as a key intermediate with significant potential. However, its safe and effective use hinges on a robust understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to confidently handle this compound, ensuring both personal safety and experimental integrity.
I. Hazard Assessment: Understanding the Risks
Based on the toxicological data of analogous compounds, this compound should be handled as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] Ingestion and inhalation should be strictly avoided.[1] Chronic exposure to similar brominated compounds may lead to cumulative health effects.[2] Therefore, a proactive and conservative approach to PPE is paramount.
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause inflammation and irritation.[2][3][4] Pre-existing skin conditions could be exacerbated.[2]
-
Serious Eye Damage: The hydrochloride salt, in particular, may pose a significant risk of serious eye irritation or damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory irritation.[1][2][3]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[1]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
A. Engineering Controls: The Foundation of Safety
Before considering personal protective equipment, robust engineering controls must be in place. All handling of this compound, especially the weighing and transfer of the solid, must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent the generation of airborne dust.[1][5] Emergency eyewash stations and safety showers must be readily accessible.[1]
B. Core PPE Ensemble for Routine Handling
For standard laboratory operations involving this compound, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., Nitrile or Neoprene).[6] Double gloving is highly recommended.[7][8] | Prevents direct skin contact.[5] Powder-free gloves minimize the risk of aerosolizing the compound.[7][8] Double gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.[7] |
| Eye Protection | Tightly fitting safety goggles with side-shields.[5] A face shield should be worn in addition to goggles when there is a significant splash hazard.[7][9] | Protects against dust particles and splashes, preventing serious eye injury. |
| Body Protection | A long-sleeved, fully-buttoned laboratory coat.[6] Consider a chemical-resistant apron for larger quantities or splash-prone procedures. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required when handled within a certified chemical fume hood. However, for large spills or situations with inadequate ventilation, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[8][10] | Ensures protection from inhaling fine dust particles. |
C. PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
III. Operational and Disposal Plans
A holistic safety plan extends beyond PPE to include detailed operational and disposal protocols.
A. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table and workflow diagram above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers and avoid creating dust.[5] If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the compound.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, followed by lab coat and eye protection). Wash hands thoroughly with soap and water after removing gloves.[1]
B. Spill Management
In the event of a spill, evacuate the area and ensure it is well-ventilated. For small spills, wear appropriate PPE and cover the spill with an inert absorbent material.[11] For larger spills, follow your institution's emergency procedures.[12]
C. Decontamination and Disposal
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Collection: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, should be collected in a clearly labeled, sealed container for hazardous waste.[6]
-
Solution Disposal: Unused solutions should be collected in a designated halogenated organic waste container. Do not pour down the drain.[13]
-
Decontamination: For equipment and surfaces, a suitable decontamination solution can be prepared. While specific data for this compound is unavailable, a solution of sodium thiosulfate can be effective for decolonizing bromine water and may be a reasonable starting point for decontaminating residual brominated compounds.[13]
IV. Conclusion: Fostering a Culture of Safety
The responsible use of this compound is not merely about following a set of rules but about cultivating a deep-seated culture of safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to established operational and disposal protocols, researchers can confidently unlock the potential of this valuable compound while ensuring the well-being of themselves and their colleagues. This guide serves as a living document, to be adapted and refined as more specific toxicological data for this compound becomes available.
V. References
-
Fishel, F. M. (2019, January 3). Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS. Retrieved from [Link]
-
Power, L. A. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
-
Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemtalk.com.au [chemtalk.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
